1-Benzyl-1-phenylhydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7145. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-1-phenylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMOOVFBFVTTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210320 | |
| Record name | N-Benzyl-N-phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-31-3 | |
| Record name | 1-Phenyl-1-(phenylmethyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Benzylphenylhydrazine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 614-31-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N-Benzyl-N-phenylhydrazine | |
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| Record name | N-benzyl-N-phenylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.435 | |
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| Record name | 1-BENZYLPHENYLHYDRAZINE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-1-phenylhydrazine Hydrochloride
This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 1-benzyl-1-phenylhydrazine hydrochloride, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document offers not only procedural steps but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.
Introduction: The Significance of this compound Hydrochloride
This compound hydrochloride (C₁₃H₁₅ClN₂, Molecular Weight: 234.73 g/mol ) is a substituted hydrazine derivative that serves as a crucial building block in organic synthesis.[1] Its structural features, possessing both a benzyl and a phenyl group attached to a hydrazine core, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. In the realm of medicinal chemistry, hydrazine derivatives are actively investigated for a wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1] The ability of the hydrazine moiety to interact with biological macromolecules, such as enzymes, positions this compound as a promising starting material for drug discovery and development programs.[1] Furthermore, its applications extend to agrochemical research, where it can be utilized in the synthesis of novel pesticides and herbicides.[1]
This guide will delineate a common and reliable method for the synthesis of this compound hydrochloride, followed by a thorough characterization using modern analytical techniques to confirm its identity, purity, and structural integrity.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is typically achieved through the nucleophilic substitution of a benzyl halide with phenylhydrazine, followed by protonation with hydrochloric acid to yield the stable hydrochloride salt. The overall reaction is depicted below:
Caption: Overall reaction scheme for the synthesis of this compound hydrochloride.
Reaction Mechanism: A Tale of Nucleophilic Substitution
The core of this synthesis is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. Phenylhydrazine, with its lone pair of electrons on the terminal nitrogen atom, acts as the nucleophile. It attacks the electrophilic benzylic carbon of benzyl chloride. The benzyl group is an excellent substrate for Sₙ2 reactions due to the ability of the adjacent phenyl ring to stabilize the transition state. The reaction proceeds via a concerted mechanism where the nucleophile attacks and the leaving group (chloride ion) departs simultaneously. The use of a mild base, such as sodium bicarbonate, is crucial to neutralize the hydrohalic acid formed during the reaction, thus preventing the protonation of the phenylhydrazine and maintaining its nucleophilicity.
Experimental Protocol: A Step-by-Step Guide
This protocol details a reliable method for the laboratory-scale synthesis of this compound hydrochloride.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Phenylhydrazine | 108.14 | 50 | 5.41 g |
| Benzyl chloride | 126.58 | 50 | 6.33 g |
| Sodium bicarbonate | 84.01 | 60 | 5.04 g |
| Ethanol (95%) | - | - | 100 mL |
| Diethyl ether | - | - | As needed |
| Concentrated HCl (37%) | - | - | As needed |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (5.41 g, 50 mmol) and sodium bicarbonate (5.04 g, 60 mmol) in 100 mL of 95% ethanol.
-
Addition of Benzyl Chloride: While stirring the mixture at room temperature, add benzyl chloride (6.33 g, 50 mmol) dropwise over a period of 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (sodium chloride and excess sodium bicarbonate).
-
Solvent Removal: Evaporate the ethanol from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil or a semi-solid.
-
Extraction (Optional): For higher purity, the crude product can be dissolved in diethyl ether and washed with water to remove any remaining salts. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated.
-
Formation of the Hydrochloride Salt: Dissolve the crude this compound in a minimal amount of diethyl ether. While stirring, add concentrated hydrochloric acid dropwise until the precipitation of a white solid is complete.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[2]
-
Drying: Dry the purified this compound hydrochloride in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Characterization of this compound Hydrochloride
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are routinely employed.
Caption: A typical workflow for the analytical characterization of the synthesized compound.
Physical Properties
| Property | Observed Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 178-181 °C |
The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity.
Spectroscopic Analysis
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
~10.5 (br s, 1H): This broad singlet corresponds to the proton on the nitrogen atom of the hydrochloride salt (-NH₂⁺-). Its broadness is due to quadrupole broadening and exchange with residual water.
-
~7.20-7.40 (m, 10H): This complex multiplet represents the aromatic protons of both the phenyl and benzyl groups.
-
~4.50 (s, 2H): This singlet is characteristic of the two benzylic protons (-CH₂-). The singlet nature indicates no adjacent protons to couple with.
-
~3.5 (br s, 2H): These are the protons of the -NH₂ group. The chemical shift and broadness can be variable due to hydrogen bonding and exchange.
-
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~145.0: Quaternary carbon of the phenyl ring attached to the nitrogen.
-
~138.0: Quaternary carbon of the benzyl ring.
-
~129.0, ~128.5, ~127.0: Aromatic CH carbons of both rings.
-
~118.0, ~112.0: Aromatic CH carbons of the phenylhydrazine moiety.
-
~55.0: Benzylic carbon (-CH₂-).
-
The FTIR spectrum reveals the functional groups present in the molecule.
-
FTIR (KBr, cm⁻¹):
-
~3200-3000: N-H stretching vibrations of the hydrazinium group and C-H stretching of the aromatic rings.
-
~2900-2800: C-H stretching of the benzylic CH₂ group.
-
~1600, ~1490: C=C stretching vibrations within the aromatic rings.
-
~750, ~700: C-H out-of-plane bending vibrations, characteristic of monosubstituted benzene rings.
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, this compound:
-
Expected Molecular Ion (M⁺): m/z = 198
-
Key Fragmentation Patterns:
-
m/z = 91 (Tropylium ion): A very common and stable fragment resulting from the cleavage of the benzyl group.
-
m/z = 107: Loss of the phenyl group.
-
m/z = 77: Phenyl cation.
-
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
Phenylhydrazine: Highly toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.
-
Benzyl chloride: Lachrymatory (causes tearing) and corrosive. It is also a suspected carcinogen. Handle with extreme care.
-
This compound hydrochloride: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound hydrochloride. By understanding the underlying chemical principles and adhering to the outlined experimental and analytical procedures, researchers can confidently prepare and validate this important chemical intermediate for its various applications in organic synthesis and medicinal chemistry. The self-validating nature of the combined characterization techniques ensures a high degree of confidence in the identity and purity of the final product.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1-phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1-phenylhydrazine is a disubstituted hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. As a versatile chemical intermediate, its hydrazine functional group allows for the construction of complex nitrogen-containing heterocycles, which are scaffolds for novel therapeutic agents.[1] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the structural, physical, and chemical characteristics of this compound and its hydrochloride salt, offering field-proven insights and detailed experimental protocols for its analysis.
Chemical Identity and Structure
This compound is comprised of a hydrazine core substituted with a benzyl group and a phenyl group on the same nitrogen atom. This substitution pattern significantly influences its reactivity and physical properties. The presence of two bulky aromatic groups introduces steric hindrance around the hydrazine moiety, which can be exploited to control regioselectivity in certain chemical reactions.[2]
The chemical structure of this compound can be visualized as follows:
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound and its hydrochloride salt are summarized in the table below. It is important to distinguish between the free base and its salt, as their properties, particularly melting point and solubility, differ significantly.
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 614-31-3[3][4][5] | 5705-15-7[1][6] |
| Molecular Formula | C₁₃H₁₄N₂[3][4][5] | C₁₃H₁₅ClN₂[1][6] |
| Molecular Weight | 198.27 g/mol [3][4] | 234.72 g/mol [1][6] |
| Appearance | Light yellow to brown clear liquid or off-white crystalline solid | White to almost white powder or crystal[1] |
| Melting Point | 58-60 °C (for solid form) | 174.0 to 178.0 °C[1] |
| Boiling Point | 218 °C at 38 mmHg | Not available |
| Solubility | Soluble in organic solvents | Soluble in polar solvents[1] |
| pKa (Predicted) | 5.21 ± 0.10[7] | Not applicable |
Spectral Data and Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound hydrochloride in DMSO-d₆, a characteristic peak for the benzylic protons (CH₂) is observed around δ 4.49 ppm. The aromatic protons appear in the region of δ 6.93–7.26 ppm.[1]
¹³C NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. The spectrum of this compound hydrochloride will show distinct signals for the benzylic carbon and the aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for N-H stretching, C-H stretching of the aromatic rings and the methylene group, and C=C stretching of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways for N,N'-disubstituted hydrazines involve cleavage of the N-N bond and fragmentation of the substituent groups.
UV-Visible Spectroscopy
Phenylhydrazine and its derivatives exhibit characteristic UV-visible absorption spectra. Phenylhydrazine itself has absorption maxima at approximately 241 nm and 283 nm in alcohol.[8] The UV-Vis spectrum of this compound is expected to be similar, with potential shifts in the absorption maxima due to the benzyl substituent.
Experimental Protocols
Melting Point Determination
Objective: To determine the melting point range of a solid sample of this compound or its hydrochloride salt as an indicator of purity.
Methodology:
-
Finely powder a small amount of the crystalline sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially.
-
Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Caption: Workflow for melting point determination.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Methodology (for a liquid sample):
-
Ensure the KBr salt plates of the FT-IR spectrometer are clean and dry.
-
Place a small drop of the liquid this compound onto one KBr plate.
-
Carefully place the second KBr plate on top to create a thin film of the sample.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the IR spectrum according to the instrument's operating procedure.
-
Clean the KBr plates thoroughly with an appropriate solvent (e.g., dry acetone or isopropanol) after the measurement.
Caption: Workflow for FT-IR analysis of a liquid sample.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of a this compound sample.
Methodology (General):
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which for hydrazine derivatives often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Standard Solution Preparation: Accurately weigh a known amount of a this compound reference standard and dissolve it in a suitable solvent to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard solution.
Reactivity and Stability
This compound, like other hydrazines, is a reducing agent and can undergo oxidation to form the corresponding azo compound. It can also be reduced to form the corresponding amines. The hydrazine moiety can participate in nucleophilic substitution reactions.[1]
The stability of hydrazine derivatives can be influenced by factors such as pH, temperature, and exposure to light and air. Phenylhydrazine solutions may decompose when exposed to light and air. It is recommended to store this compound in a cool, dark place, and for the hydrochloride salt, to keep it tightly closed as it can be hygroscopic and air-sensitive.
Biological Activity and Toxicological Insights
Hydrazine derivatives are known for their wide range of biological activities. This compound hydrochloride has garnered attention for its potential applications in medicinal chemistry, particularly in enzyme inhibition and cancer research.[1] Its mechanism of action is thought to involve the interaction of the hydrazine moiety with biological molecules, potentially forming covalent bonds with carbonyl groups in proteins and enzymes.[1]
Phenylhydrazine and its derivatives are known to have toxicological effects. Phenylhydrazine can induce hemolytic anemia.[2] Therefore, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound and its derivatives.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. A thorough understanding of its structure, physical characteristics, spectral data, reactivity, and biological context is crucial for its successful application in research and development. The experimental protocols provided herein offer a practical framework for the analysis and characterization of this important chemical entity. As with any chemical compound, adherence to safety protocols is essential when handling this compound.
References
- 1. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 1-Benzylphenylhydrazine | C13H14N2 | CID 69192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 614-31-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-ベンジル-1-フェニルヒドラジン ヒドロクロリド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Benzyl-1-phenylhydrazine
Abstract
This technical guide provides a comprehensive overview of 1-benzyl-1-phenylhydrazine, a versatile hydrazine derivative with significant applications in organic synthesis and medicinal chemistry. The document details its nomenclature, physicochemical properties, synthesis, and characterization. Furthermore, it explores its utility as a chemical intermediate, with a particular focus on its role in the Fischer indole synthesis. The guide also delves into the emerging potential of phenylhydrazine derivatives as anticancer agents, postulating a mechanism of action involving the PI3K/Akt signaling pathway. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the chemistry and potential therapeutic applications of this compound.
Nomenclature and Chemical Identity
The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as This compound .[1] It is also frequently handled in its more stable hydrochloride salt form, which is named This compound hydrochloride .[2]
A variety of synonyms and identifiers are used in chemical literature and databases for this compound and its hydrochloride salt, which are essential to recognize for comprehensive literature searches.
Table 1: Synonyms and Identifiers for this compound and its Hydrochloride Salt
| Identifier | This compound | This compound Hydrochloride |
| IUPAC Name | This compound | This compound;hydrochloride |
| CAS Number | 614-31-3 | 5705-15-7[2] |
| Molecular Formula | C₁₃H₁₄N₂[1] | C₁₃H₁₅ClN₂[2] |
| Synonyms | N-Benzyl-N-phenylhydrazine, 1-Benzylphenylhydrazine, Hydrazine, 1-phenyl-1-(phenylmethyl)- | N-benzyl-N-phenylhydrazinium(1+) chloride[3], N-BENZYL-N-PHENYLHYDRAZINE HCL |
Physicochemical Properties
The physicochemical properties of this compound and its hydrochloride salt are crucial for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Properties
| Property | This compound | This compound Hydrochloride |
| Molecular Weight | 198.26 g/mol [1] | 234.72 g/mol [2] |
| Appearance | Light yellow to brown clear liquid | White to almost white powder or crystal[2] |
| Melting Point | Not available | 178-181°C |
| Boiling Point | 125-130°C at 1.5 Torr | Not applicable |
| Solubility | Soluble in organic solvents | Soluble in polar solvents |
| InChI Key | SQMOOVFBFVTTGF-UHFFFAOYSA-N[1] | JTYLHYOCBGPMNO-UHFFFAOYSA-N[3] |
Synthesis and Characterization
The most common and efficient synthesis of this compound involves the N-alkylation of phenylhydrazine with a benzyl halide, such as benzyl chloride or benzyl bromide, under basic conditions.[2] The free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is a representative procedure for the synthesis of this compound hydrochloride.
Materials:
-
Phenylhydrazine
-
Benzyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) in a saturated aqueous solution of sodium bicarbonate.
-
Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude this compound free base as an oil.
-
Salt Formation: Dissolve the crude oil in a minimal amount of diethyl ether and cool in an ice bath. Add concentrated hydrochloric acid dropwise with stirring until no further precipitation is observed.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield this compound hydrochloride.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from ethanol/ether.
Caption: Synthetic workflow for this compound hydrochloride.
Characterization
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and benzyl groups, as well as a singlet for the benzylic methylene protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the benzylic carbon.[4]
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H and C-H stretching vibrations, as well as aromatic C=C bending.[3]
-
Melting Point: The melting point of the hydrochloride salt is a key indicator of its purity.
Chemical Reactivity and Applications
This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its hydrazine moiety.
Fischer Indole Synthesis
A prominent application of this compound is in the Fischer indole synthesis, a classic method for preparing indole derivatives. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone. The use of this compound in this synthesis allows for the introduction of a benzyl group at the N1 position of the resulting indole ring.
Caption: Mechanism of the Fischer Indole Synthesis with this compound.
Potential Applications in Drug Development
Hydrazine and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[5][6][7][8][9] Several studies have explored the potential of novel hydrazide-hydrazone derivatives as cytotoxic agents.[5][6][7][8]
Postulated Anticancer Mechanism of Action
While the specific anticancer mechanism of this compound has not been extensively studied, the activity of related phenylhydrazine derivatives suggests a potential role as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. One such critical pathway is the PI3K/Akt pathway, which is frequently hyperactivated in various cancers.[10][11][12][13]
The proposed mechanism involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of Akt. This disruption of the PI3K/Akt signaling cascade can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
Safety and Handling
This compound and its hydrochloride salt should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is classified as a skin and eye irritant.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical entity with established applications in organic synthesis and promising potential in the field of drug discovery. Its role as a precursor in the Fischer indole synthesis is well-documented, providing access to a wide range of N-benzylated indole derivatives. Furthermore, the growing body of research on the anticancer activities of hydrazine derivatives points towards a promising future for compounds like this compound as potential therapeutic agents. Further investigation into its specific mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 3. This compound hydrochloride [webbook.nist.gov]
- 4. This compound HYDROCHLORIDE(5705-15-7) 13C NMR spectrum [chemicalbook.com]
- 5. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes | Bentham Science [eurekaselect.com]
- 9. mdpi.com [mdpi.com]
- 10. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phloretin-nanospanlastics for targeting the Akt/PI3K signaling pathways in dimethylhydrazine-induced colon cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydrazine Revolution: A Technical Guide to the Discovery and Legacy of Phenylhydrazine Derivatives
Introduction: A Serendipitous Discovery that Redefined Organic Chemistry
In the landscape of 19th-century organic chemistry, a period of fervent discovery and structural elucidation, few compounds have had as immediate and profound an impact as phenylhydrazine. Its discovery was not the result of a targeted search but a serendipitous event that armed chemists with a powerful new tool. This guide delves into the historical context of the discovery of phenylhydrazine and its derivatives, tracing their evolution from laboratory curiosities to indispensable reagents in the synthesis of dyes, pharmaceuticals, and foundational tools for understanding the very structure of life's building blocks. We will explore the key scientific minds that unlocked the potential of these compounds, the seminal reactions they developed, and the critical safety lessons learned along the way. This is not merely a historical account, but a technical exploration for the modern researcher, providing context to the chemical logic that drove these early discoveries and continues to influence contemporary synthetic strategies.
Part 1: The Genesis of a Reagent - Emil Fischer and the Birth of Phenylhydrazine
The story of phenylhydrazine begins in 1875 with the German chemist Hermann Emil Fischer. While working in the laboratory of Adolf von Baeyer at the University of Strasbourg, Fischer prepared phenylhydrazine by the reduction of a phenyl diazonium salt with sulfite salts.[1][2] This was the first hydrazine derivative to be characterized.[1] Initially, it was a pale yellow, oily liquid that crystallized on cooling, but its true power lay in its reactivity, a property Fischer would masterfully exploit.
The First Synthesis: A Foundational Protocol
The original method employed by Fischer, and later refined for industrial production, involved a two-step process starting from aniline. This foundational synthesis remains a cornerstone of aromatic chemistry.
Experimental Protocol: Synthesis of Phenylhydrazine from Aniline
-
Step 1: Diazotization of Aniline. Aniline is treated with sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C) to form a benzenediazonium salt solution. The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.
-
Step 2: Reduction of the Diazonium Salt. The cold diazonium salt solution is then slowly added to a solution of a reducing agent. Fischer's original method utilized sodium sulfite.[1] This reduction cleaves the nitrogen-nitrogen triple bond of the diazonium group and, after a workup involving neutralization, yields phenylhydrazine.[3]
Causality in Experimental Design: The choice of a diazonium salt intermediate is a classic example of leveraging the unique reactivity of aromatic amines. The diazotization reaction provides a versatile handle on the aromatic ring, allowing for subsequent nucleophilic substitution or, in this case, reduction to the hydrazine. The use of sulfite as a reducing agent was a pragmatic choice based on the available reagents of the time.
Part 2: Unraveling Complexity - Phenylhydrazine in the Elucidation of Sugar Structures
The immediate and perhaps most celebrated application of Fischer's new reagent was in the complex world of carbohydrate chemistry. Before Fischer's work, sugars were notoriously difficult to characterize, often existing as non-crystalline syrups. Phenylhydrazine provided the key to unlocking their structures.
The Osazone Test: Crystallizing the Identity of Sugars
Fischer discovered that phenylhydrazine reacts with aldoses and ketoses, which possess a free carbonyl group, to form crystalline derivatives called phenylhydrazones. With an excess of phenylhydrazine, the reaction proceeds further to form deeply colored, crystalline compounds known as osazones.[4] This reaction involves both the carbonyl carbon and the adjacent carbon atom, meaning that epimeric sugars, like glucose and mannose, which differ only at the C-2 position, form the same osazone.[5] This was a critical piece of evidence in determining the stereochemistry of sugars.
Experimental Protocol: The Osazone Test for Reducing Sugars
-
Materials:
-
Sugar solution (e.g., glucose, fructose)
-
Phenylhydrazine hydrochloride
-
Sodium acetate (acts as a buffer)
-
Glacial acetic acid
-
Test tubes and a boiling water bath
-
Microscope and glass slides
-
-
Procedure:
-
Prepare an "osazone mixture" by mixing one part phenylhydrazine hydrochloride with two parts sodium acetate by weight.
-
In a test tube, dissolve a small amount of the sugar in water.
-
Add approximately 0.3 g of the osazone mixture and a few drops of glacial acetic acid.
-
Place the test tube in a boiling water bath.
-
Observe the formation of a yellow precipitate. The time of formation can be indicative of the specific sugar.
-
Once crystals have formed, cool the tube, and transfer a small amount of the precipitate to a microscope slide for observation. Different sugars produce osazone crystals with characteristic shapes (e.g., needle-shaped for glucosazone, sunflower-shaped for maltosazone).
-
Mechanism of Osazone Formation: The reaction is a multi-step process. Initially, one molecule of phenylhydrazine reacts with the carbonyl group of the sugar to form a phenylhydrazone. Subsequently, two more molecules of phenylhydrazine are involved. One oxidizes the adjacent hydroxyl group to a carbonyl, and the third reacts with this newly formed carbonyl to yield the osazone.
Diagram: Generalized Mechanism of Osazone Formation
Caption: Generalized workflow for the formation of an osazone from a reducing sugar and phenylhydrazine.
Part 3: Building Heterocycles - The Fischer Indole and Knorr Pyrazole Syntheses
Beyond its role in analytical chemistry, phenylhydrazine proved to be a powerful building block in synthetic organic chemistry, enabling the construction of important heterocyclic scaffolds that are prevalent in natural products and pharmaceuticals.
The Fischer Indole Synthesis: A Gateway to a Privileged Scaffold
In 1883, Emil Fischer developed a method to synthesize indoles by treating phenylhydrazones of aldehydes or ketones with an acid catalyst.[6] This reaction, now known as the Fischer indole synthesis, remains one of the most important methods for preparing this key heterocyclic system.[7] The reaction proceeds through a remarkable series of rearrangements.
Experimental Protocol: A General Procedure for the Fischer Indole Synthesis
-
Step 1: Formation of the Phenylhydrazone. An equimolar mixture of a substituted phenylhydrazine and an aldehyde or ketone is typically heated in a solvent like ethanol or acetic acid to form the corresponding phenylhydrazone. In many cases, this intermediate is not isolated.
-
Step 2: Acid-Catalyzed Cyclization. A Brønsted or Lewis acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, or polyphosphoric acid) is added to the phenylhydrazone.[6] The mixture is heated, often under reflux, to induce a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[7]
Causality in Experimental Design: The choice of an acid catalyst is critical for protonating the phenylhydrazone, which facilitates its tautomerization to the reactive enamine intermediate. The subsequent[1][1]-sigmatropic rearrangement is a thermally allowed process that forms the key carbon-carbon bond of the indole ring. The elimination of ammonia is the thermodynamic driving force, leading to the formation of the stable aromatic system.
Diagram: Key Steps of the Fischer Indole Synthesis
Caption: The mechanistic cascade of the Fischer indole synthesis, from phenylhydrazone to the final indole product.
The Knorr Pyrazole Synthesis: A New Class of Pharmaceuticals
Contemporaneously with Fischer's work, another German chemist, Ludwig Knorr, was exploring the reactivity of phenylhydrazine. In 1883, he discovered that the condensation of phenylhydrazine with ethyl acetoacetate led to the formation of a five-membered heterocyclic compound, a pyrazolone.[1][8] This discovery was of immense practical importance, as the methylated derivative of this pyrazolone, which Knorr named Antipyrine, was found to have potent analgesic and antipyretic properties.[9] It became one of the first commercially successful synthetic drugs.[10]
Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
-
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Reaction vessel suitable for heating
-
-
Procedure:
-
Combine phenylhydrazine and ethyl acetoacetate in a reaction vessel. An initial condensation occurs at room temperature.
-
Heat the mixture, typically on a water bath. This promotes an intramolecular cyclization with the elimination of ethanol.
-
Upon cooling, the product solidifies and can be purified by recrystallization.
-
Causality in Experimental Design: The Knorr synthesis relies on the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the two carbonyl groups in the β-ketoester. The initial reaction is a condensation to form a hydrazone, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to the stable five-membered pyrazolone ring.
Part 4: The Colorful World of Pyrazolone Dyes
The pyrazolone ring system synthesized by Knorr also became a foundational component in the burgeoning synthetic dye industry. Pyrazolone derivatives, when coupled with diazonium salts, form a class of brightly colored azo dyes.[1]
One of the most enduring examples is Tartrazine (also known as FD&C Yellow No. 5). Discovered in 1884, its synthesis involves the coupling of a diazotized sulfanilic acid with a pyrazolone derivative.[11][12] The resulting molecule possesses an extended conjugated system, which is responsible for its intense yellow color. The presence of sulfonic acid groups confers water solubility, making it suitable for use as a food and textile dye.[13]
References
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 3. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. Osazone Formation – Definition, Formation, Tests of Osazone, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. nbinno.com [nbinno.com]
- 10. toxedfoundation.org [toxedfoundation.org]
- 11. Tartrazine - Wikipedia [en.wikipedia.org]
- 12. journal-editor.org [journal-editor.org]
- 13. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]
An In-Depth Technical Guide to 1-Benzyl-1-phenylhydrazine: Theoretical and Experimental Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 1-Benzyl-1-phenylhydrazine, a versatile hydrazine derivative. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a synthesized overview of its core chemical principles, validated experimental protocols, and significant applications. We will explore the compound from its theoretical foundations to its practical, experimentally-determined characteristics, providing the causal insights necessary for its effective use in research and development.
Introduction: A Versatile Synthetic Intermediate
This compound (CAS No: 614-31-3) is a disubstituted hydrazine featuring both a benzyl and a phenyl group attached to the same nitrogen atom.[1][2] This unique substitution pattern imparts specific steric and electronic properties that make it a valuable intermediate in diverse fields. Its reactive hydrazine functional group is a cornerstone for constructing complex nitrogen-containing molecules, particularly heterocycles, which are prevalent in pharmacologically active compounds.[3]
This compound has garnered significant attention for its utility in medicinal chemistry as a precursor for potential enzyme inhibitors and anticancer, anti-inflammatory, and antimicrobial therapies.[3] Furthermore, its applications extend to agrochemical development and fundamental chemical research aimed at discovering novel synthetic methodologies.[3][4] This guide will serve as a technical resource, detailing the compound's properties, synthesis, and reactivity to support its application in advanced research.
Theoretical Profile and Molecular Structure
The theoretical properties of a molecule provide a predictive foundation for its behavior. The presence of two bulky aromatic groups on the nitrogen atom sterically hinders simple nucleophilic attacks compared to less substituted hydrazines, influencing its reactivity in condensation reactions.[3]
Core Molecular Data
A summary of the key computed and identifying properties for this compound is presented below. The hydrochloride salt is also frequently used and its data is included for comparison where relevant.
| Property | This compound (Free Base) | This compound HCl (Salt) | Reference(s) |
| Molecular Formula | C₁₃H₁₄N₂ | C₁₃H₁₅ClN₂ | [1][2] |
| Molecular Weight | 198.26 g/mol | 234.72 g/mol | [1] |
| IUPAC Name | This compound | 1-benzyl-1-phenylhydrazin-1-ium chloride | [1] |
| CAS Number | 614-31-3 | 5705-15-7 | [1] |
| InChIKey | SQMOOVFBFVTTGF-UHFFFAOYSA-N | JTYLHYOCBGPMNO-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=C2)N | C1=CC=C(C=C1)CN(C2=CC=CC=C2)N.Cl | [1] |
Molecular Structure
The structure consists of a central N-N bond, with one nitrogen atom bonded to a phenyl ring and a benzylic methylene bridge, and the other nitrogen bearing two hydrogen atoms.
Caption: Chemical structure of this compound.
Experimental Data and Protocols
This section details the experimentally verified properties and methodologies associated with this compound, providing a basis for reproducible laboratory work.
Synthesis Protocol
A common and reliable method for synthesizing this compound involves the N-alkylation of phenylhydrazine with a benzyl halide. The hydrochloride salt is often prepared for improved stability and handling.
References
An In-Depth Guide to the Safe Handling of 1-Benzyl-1-phenylhydrazine for Research Professionals
This document provides a comprehensive technical guide on the health and safety protocols for handling 1-Benzyl-1-phenylhydrazine (and its hydrochloride salt). It is intended for researchers, scientists, and drug development professionals who may utilize this compound in their work. The guidance herein is synthesized from established safety data for the compound and its structural class (hydrazines) to ensure a robust and cautious approach.
Section 1: Compound Identification and Physicochemical Properties
This compound is an organic compound belonging to the hydrazine family.[1] Its reactivity is largely defined by the hydrazine functional group, making it a valuable intermediate in organic synthesis, particularly for nitrogen-containing heterocycles.[2] However, this same reactivity necessitates stringent safety protocols. The compound is typically available as a free base (a liquid) or as a more stable hydrochloride salt (a solid).[1][3]
| Property | This compound (Free Base) | This compound HCl (Salt) |
| Synonyms | N-Benzyl-N-phenylhydrazine | Hydrazine, 1-phenyl-1-(phenylmethyl)-, monohydrochloride |
| CAS Number | 614-31-3[1][4] | 5705-15-7[3] |
| Molecular Formula | C₁₃H₁₄N₂[1][4] | C₁₃H₁₅ClN₂[5] |
| Molecular Weight | 198.27 g/mol [1] | 234.72 g/mol [2] |
| Physical State | Light yellow to brown clear liquid[1] | Solid[3] |
| Boiling Point | 218 °C @ 38 mmHg[1] | Not Applicable |
| Key Sensitivities | Air and light sensitive[1][6] | Hygroscopic, Air sensitive[3] |
Section 2: Hazard Identification and Toxicological Profile
The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1][3][4] However, as a substituted hydrazine, its toxicological profile must be considered in the context of its parent compounds, hydrazine and phenylhydrazine, which are significantly more hazardous. Phenylhydrazine is a potential occupational carcinogen that can cause hemolytic anemia, kidney damage, and skin sensitization.[7][8] The hydrazine moiety is known to interact with biological molecules, leading to potential enzyme inhibition.[2] Therefore, a conservative approach that assumes higher toxicity is warranted.
GHS Hazard Statements:
-
May cause respiratory irritation. [3]
Routes of Exposure:
-
Inhalation: Vapors or dusts can irritate the respiratory tract.[3][9]
-
Skin Contact/Absorption: Causes irritation and may be absorbed through the skin.[3][9] Prolonged contact with hydrazines can lead to skin sensitization.[8]
-
Ingestion: Toxic if swallowed.[9]
Section 3: The Hierarchy of Controls: A Mandated Safety Framework
To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is mandatory. This framework prioritizes the most effective control measures.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
3.1. Elimination/Substitution Before use, a thorough risk assessment should determine if a less hazardous chemical can be substituted without compromising research objectives.
3.2. Engineering Controls These are the primary physical barriers used to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, MUST be conducted within a properly functioning chemical fume hood.[10][11] This is critical for preventing inhalation exposure.
-
Glove Box: For procedures requiring an inert atmosphere or enhanced containment, a glove box should be used.[9]
3.3. Administrative Controls These are the work practices and procedures that reduce or prevent exposure.
-
Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this compound must be written and approved.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures outlined in the SOP and Safety Data Sheet (SDS) before working with the compound.[10][11]
-
Designated Area: Clearly mark the area where the compound is being handled.
-
Work Practices: Never work alone when handling hydrazines.[11] Perform work during normal business hours when support is available.[11]
3.4. Personal Protective Equipment (PPE) PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Hand Protection: Wear nitrile or neoprene gloves.[9][10] Double-gloving is recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[10]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[10][11] A face shield should be worn over goggles when there is a significant risk of splashing.[9]
-
Skin and Body Protection: A laboratory coat, long pants, and fully enclosed, chemical-resistant footwear are required.[11]
Section 4: Standard Operating Protocols
4.1. Safe Storage and Segregation
-
Store in a cool, dry, dark, and well-ventilated area.[11]
-
Keep containers tightly closed and store under an inert gas like nitrogen or argon, as the compound is air-sensitive.[12][13]
-
Segregate from incompatible materials, especially strong oxidizing agents and acids.[9][13]
-
Store in a secondary container to contain any potential leaks.[9]
4.2. Step-by-Step Handling Protocol
-
Preparation: Don all required PPE (lab coat, goggles, gloves). Ensure the fume hood is on and functioning correctly.
-
Retrieval: Retrieve the container from its designated storage location.
-
Transfer: Place the container in the fume hood. If weighing a solid, tare a suitable container and carefully transfer the required amount using a spatula. If transferring a liquid, use a calibrated pipette or syringe.
-
Reaction Setup: Add the compound to the reaction vessel within the fume hood.
-
Cleanup: Decontaminate any surfaces and equipment used. Tightly seal the primary container.
-
Return to Storage: Return the chemical to its proper storage location.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact, followed by goggles and lab coat.
-
Hygiene: Wash hands thoroughly with soap and water.[10]
Section 5: Emergency Response Protocols
An approved eyewash station and safety shower must be immediately accessible in the work area.[9][11]
Caption: Workflow for responding to a spill or personnel exposure event.
5.1. Spill Management
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[13]
-
Using non-sparking tools, carefully collect the absorbed material into a sealable, labeled container for hazardous waste.[14]
-
Ventilate and decontaminate the spill area.[13]
-
-
Large Spills:
5.2. Personnel Exposure and First Aid
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[3] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3] Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[8] Clean the mouth with water and drink plenty of water afterward.[3] Seek immediate medical attention.[3]
Section 6: Waste Management and Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, is classified as hazardous waste.[3]
-
Collect all waste in sturdy, sealed, and clearly labeled containers.[11]
-
Do not mix with other waste streams.
-
Dispose of waste in accordance with all local, state, and federal regulations through your institution's EHS department.[3][11]
References
- 1. This compound | 614-31-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 1-Benzylphenylhydrazine | C13H14N2 | CID 69192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride [webbook.nist.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenylhydrazine [cdc.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. nj.gov [nj.gov]
- 14. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Mechanism of Action of 1-Benzyl-1-phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1-phenylhydrazine hydrochloride is a hydrazine derivative with documented biological activity and potential applications in medicinal chemistry and agrochemical development.[1] This technical guide provides a comprehensive overview of its mechanism of action, synthesizing current knowledge for researchers and drug development professionals. The core mechanism is rooted in the reactivity of its hydrazine moiety, leading to the formation of covalent bonds and the generation of reactive intermediates. This guide will delve into its metabolic activation, potential molecular targets, and the experimental protocols necessary to investigate its biological effects. An unsubstantiated claim regarding its activity as a selective androgen receptor modulator (SARM) will also be critically examined.
Introduction to this compound Hydrochloride
This compound hydrochloride (CAS 5705-15-7) is an organic compound with the molecular formula C₁₃H₁₅ClN₂.[1] Structurally, it features a hydrazine group substituted with both a benzyl and a phenyl group. This compound serves as a versatile chemical building block in organic synthesis, particularly in the creation of nitrogen-containing heterocyclic structures.[1] Beyond its synthetic utility, the biological activity of this compound hydrochloride has garnered interest, primarily due to the inherent reactivity of the hydrazine functional group.[1]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 5705-15-7 |
| Molecular Formula | C₁₃H₁₅ClN₂ |
| Molecular Weight | 234.72 g/mol |
| Appearance | White to almost white powder or crystal |
| Melting Point | 178-181°C |
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Core Mechanism of Action: The Reactive Hydrazine Moiety
The principal mechanism of action for this compound hydrochloride, and hydrazine derivatives in general, stems from the nucleophilic nature of the hydrazine group. This functional group can readily react with electrophilic molecules within a biological system, most notably the carbonyl groups present in proteins and enzymes.[1] This interaction leads to the formation of a stable covalent bond, resulting in a hydrazone. The formation of this adduct can significantly alter the three-dimensional structure of the protein, leading to the inhibition of its biological function.[1]
This property makes this compound hydrochloride a tool for studying enzyme mechanisms and a lead compound for the development of enzyme inhibitors.[1]
Metabolic Activation: The Path to Reactive Intermediates
A critical aspect of the mechanism of action of many hydrazine derivatives, including this compound hydrochloride, is their metabolic activation into highly reactive intermediates. This bioactivation is often a prerequisite for both their therapeutic and toxic effects.
The metabolism of hydrazines is complex and can be catalyzed by various enzyme systems, including cytochrome P450 (CYP) monooxygenases and peroxidases.[2] The metabolic process for N-substituted hydrazines can proceed through several pathways, leading to the formation of reactive species such as diazenes, diazonium ions, and free radicals.[3] These intermediates are highly electrophilic and can indiscriminately react with cellular macromolecules, including proteins and DNA.
The proposed metabolic activation pathway for a generic N-substituted hydrazine is depicted below. This process is thought to contribute significantly to the observed biological effects of these compounds.
Caption: Proposed metabolic activation of this compound.
Potential Molecular Targets and Biological Activities
While the broad reactivity of its metabolites suggests multiple targets, some research points towards more specific interactions.
Enzyme Inhibition
The ability of this compound hydrochloride to inhibit enzymes is a key area of investigation. One notable, though not yet extensively published, finding is its potential to inhibit Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a protein that has been implicated in Parkinson's disease.[4] Further research is required to validate and characterize the kinetics of this inhibition.
Derivatives of phenylhydrazine have also been investigated for their inhibitory effects on a range of other enzymes, including monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism.[5]
Anticancer and Other Therapeutic Activities
Several studies have explored the potential of phenylhydrazine derivatives in cancer research. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy.[6] The proposed mechanism for this antitumor activity involves the induction of apoptosis and the inhibition of cell proliferation.[6]
Additionally, various hydrazine derivatives have been synthesized and evaluated for a range of other therapeutic effects, including analgesic and antidiabetic properties.[7][8][9]
The Unsubstantiated Claim of Androgen Receptor Modulation
A commercial supplier has described this compound hydrochloride as a selective androgen receptor modulator (SARM) that binds to the prostate response element in prostate cancer cells.[10][11] It is crucial to note that, at the time of this writing, this claim is not supported by any peer-reviewed scientific literature found through extensive searches. Therefore, this assertion should be treated with a high degree of skepticism until it is validated by independent, published research.
Experimental Protocols for Mechanistic Studies
To facilitate further research into the mechanism of action of this compound hydrochloride, this section provides detailed, step-by-step methodologies for key experiments.
Androgen Receptor Competitive Binding Assay
This protocol is designed to determine if a compound can bind to the androgen receptor and displace a known radiolabeled ligand.
Objective: To quantify the binding affinity of this compound hydrochloride to the androgen receptor.
Materials:
-
Recombinant human androgen receptor
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Dihydrotestosterone (DHT) as a positive control
-
Assay Buffer (10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)
-
Wash Buffer (Assay buffer without DTT and molybdate)
-
96-well plates
-
Hydroxylapatite (HAP) slurry or filter plates
-
Scintillation counter and cocktail
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound hydrochloride in DMSO. Create a serial dilution of the stock solution in the assay buffer to achieve a range of final concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). The final DMSO concentration should not exceed 1%.
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of the diluted test compound or control.
-
For total binding, add 50 µL of assay buffer with DMSO.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled DHT (e.g., 10 µM).
-
Add 50 µL of [³H]-R1881 working solution (1 nM) to all wells.
-
Add 50 µL of diluted recombinant human androgen receptor to all wells.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours with gentle agitation.
-
Separation of Bound and Free Ligand (HAP Method):
-
Add 100 µL of cold 50% HAP slurry to each well.
-
Incubate for 15 minutes at 4°C with shaking.
-
Centrifuge the plate to pellet the HAP.
-
Aspirate the supernatant and wash the pellet three times with cold wash buffer.
-
-
Quantification:
-
Add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Workflow for the Androgen Receptor Competitive Binding Assay.
In Vitro LRRK2 Kinase Inhibition Assay
This protocol measures the direct inhibition of LRRK2 kinase activity.
Objective: To determine the inhibitory effect of this compound hydrochloride on LRRK2 kinase activity.
Materials:
-
Purified recombinant LRRK2 enzyme
-
LRRKtide (or other suitable peptide substrate)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
This compound hydrochloride
-
Method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay, Mass Spectrometry, or radioactive ³²P-ATP)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound hydrochloride in the kinase reaction buffer.
-
Kinase Reaction:
-
In a suitable assay plate, combine the LRRK2 enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding a kinase inhibitor or EDTA).
-
Measure the amount of phosphorylated substrate using the chosen detection method.
-
-
Data Analysis:
-
Calculate the percent inhibition of LRRK2 activity for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.
-
Detection of Reactive Metabolites
This protocol outlines a general approach to identify reactive intermediates formed during the metabolism of this compound hydrochloride.
Objective: To detect and identify reactive metabolites of this compound hydrochloride.
Materials:
-
Rat or human liver microsomes
-
NADPH regenerating system
-
This compound hydrochloride
-
Trapping agents (e.g., glutathione, N-acetylcysteine)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate this compound hydrochloride with liver microsomes in the presence of the NADPH regenerating system and a trapping agent.
-
Include control incubations without the test compound, without microsomes, and without the NADPH system.
-
-
Sample Preparation:
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Centrifuge to pellet the proteins.
-
Analyze the supernatant.
-
-
LC-MS/MS Analysis:
-
Separate the components of the supernatant using liquid chromatography.
-
Analyze the eluent using tandem mass spectrometry to identify the parent compound, its metabolites, and any adducts formed with the trapping agent.
-
-
Data Interpretation:
-
Compare the mass spectra from the test and control incubations to identify unique peaks corresponding to metabolites and adducts.
-
Propose structures for the reactive intermediates based on the masses of the trapped adducts.
-
Conclusion
The mechanism of action of this compound hydrochloride is multifaceted and primarily driven by the reactivity of its hydrazine group. Its ability to form covalent adducts with proteins and its metabolic activation to highly reactive intermediates are central to its biological effects. While potential specific targets like LRRK2 are emerging, further rigorous investigation is required to fully elucidate its pharmacological profile. The claim of it being a selective androgen receptor modulator remains unsubstantiated and should be approached with caution. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the molecular mechanisms of this and other hydrazine derivatives, paving the way for a deeper understanding of their therapeutic potential and toxicological risks.
References
- 1. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 2. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. This compound hydrochloride | 5705-15-7 | FAA70515 [biosynth.com]
Methodological & Application
Application Notes & Protocols: Leveraging 1-Benzyl-1-phenylhydrazine in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic utility of 1-benzyl-1-phenylhydrazine. As a key building block, this N,N-disubstituted hydrazine serves as a versatile precursor for the construction of complex nitrogen-containing heterocycles.[1] We will delve into the core principles, reaction mechanisms, and field-proven protocols for synthesizing pyrazoles and pyridazinones, classes of compounds renowned for their significant biological activities. This guide emphasizes the causality behind experimental choices and provides self-validating, step-by-step protocols to ensure reproducibility and success in the laboratory.
Introduction: The Strategic Value of this compound
This compound, typically supplied as its hydrochloride salt for enhanced stability, is a powerful intermediate in modern organic synthesis. Its structure, featuring a reactive primary amine (-NH₂) adjacent to a sterically hindered tertiary nitrogen, makes it an ideal nucleophile for condensation and cyclization reactions. The benzyl and phenyl substituents not only influence the electronic properties and reactivity of the hydrazine but are also incorporated into the final heterocyclic product, providing a direct route to compounds with significant steric and electronic diversity.
The resulting heterocyclic frameworks, particularly pyrazoles and pyridazinones, are privileged scaffolds in medicinal chemistry and agrochemicals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide will provide detailed methodologies for harnessing the synthetic potential of this compound.
Synthesis of Polysubstituted Pyrazoles via Knorr Cyclocondensation
The Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][3][4] This method provides a direct and efficient pathway to highly substituted pyrazole rings.
Principle and Mechanistic Rationale
The reaction leverages this compound as a bidentate nucleophile. The process is initiated by the nucleophilic attack of the primary amine of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the remaining nitrogen atom onto the second carbonyl group triggers cyclization. A final dehydration step yields the aromatic pyrazole ring.
Causality Behind Experimental Choices:
-
Substrate: 1,3-Diketones, β-ketoesters, and their synthetic equivalents are ideal partners as they provide the requisite three-carbon electrophilic backbone. The nature of the substituents on the dicarbonyl compound directly dictates the substitution pattern on the final pyrazole ring, allowing for predictable structural variation.[5]
-
Catalyst: The reaction is typically catalyzed by acid. A Brønsted acid protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack. In some protocols, particularly those aiming for greener synthesis, solid catalysts like nano-ZnO have been shown to be highly effective, often leading to excellent yields, shorter reaction times, and simpler work-up procedures.[2][3]
-
Solvent: Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer steps in the mechanism and effectively solvate the reactants and intermediates.
Experimental Protocol: Synthesis of 1-Benzyl-5-methyl-1,3-diphenyl-1H-pyrazole
This protocol describes the synthesis of a representative 1,3,5-trisubstituted pyrazole using this compound hydrochloride and benzoylacetone.
Materials:
-
This compound hydrochloride
-
Benzoylacetone (1-phenylbutane-1,3-dione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (Saturated Solution)
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (1.0 eq), benzoylacetone (1.05 eq), and glacial acetic acid (20 mL).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralization: Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to yield the pure 1-benzyl-5-methyl-1,3-diphenyl-1H-pyrazole.
Data Presentation: Substrate Scope
The following table summarizes the application of this methodology with various 1,3-dicarbonyl compounds.
| 1,3-Dicarbonyl Compound | R1 | R2 | R3 | Typical Conditions | Yield (%) |
| Acetylacetone | Ph-CH₂ | CH₃ | CH₃ | Acetic Acid, Reflux, 4h | 85-95 |
| Benzoylacetone | Ph-CH₂ | Ph | CH₃ | Acetic Acid, Reflux, 5h | 80-90 |
| Dibenzoylmethane | Ph-CH₂ | Ph | Ph | Acetic Acid, Reflux, 6h | 80-90 |
| Ethyl Acetoacetate | Ph-CH₂ | CH₃ | OH | Ethanol, Reflux, 8h | 75-85 |
Yields are representative and may vary based on reaction scale and purification method.
Visualization: Knorr Pyrazole Synthesis Workflow
Caption: Workflow for Knorr Pyrazole Synthesis.
Synthesis of N-Substituted Pyridazinones from γ-Ketoacids
Pyridazinones represent another class of heterocycles readily accessible from hydrazine precursors. Their synthesis generally involves the reaction of a hydrazine with a γ-ketoacid or a related 1,4-dicarbonyl compound, leading to the formation of a stable six-membered dihydropyridazinone ring.[6][7]
Principle and Mechanistic Rationale
This transformation is a classic example of a condensation-cyclization sequence. The reaction begins with the formation of a hydrazone between the primary amine of this compound and the ketone carbonyl of the γ-ketoacid. This step is often acid-catalyzed. The subsequent and rate-determining step is an intramolecular nucleophilic acyl substitution, where the tertiary nitrogen of the hydrazone attacks the carboxylic acid carbonyl. This cyclization event, followed by the elimination of a water molecule, yields the thermodynamically stable pyridazinone heterocycle.
Causality Behind Experimental Choices:
-
Substrate: γ-Ketoacids (e.g., levulinic acid, β-aroylpropionic acids) are the ideal substrates as they possess the necessary ketone and carboxylic acid functionalities at a 1,4-relationship, which is crucial for the formation of the six-membered ring.[6]
-
Reaction Conditions: The reaction is almost always performed under heating in a high-boiling protic solvent such as glacial acetic acid or ethanol. The acidic medium serves a dual purpose: it catalyzes the initial hydrazone formation and promotes the final dehydration step to furnish the pyridazinone ring.
Experimental Protocol: Synthesis of 2-Benzyl-6-(4-methoxyphenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol details the synthesis of a pyridazinone derivative from this compound and a representative γ-ketoacid.
Materials:
-
This compound hydrochloride
-
3-(4-methoxybenzoyl)propanoic acid
-
Glacial Acetic Acid
-
Ice
-
Water
-
Ethanol
Procedure:
-
Reactant Charging: To a 50 mL round-bottom flask fitted with a reflux condenser, add 3-(4-methoxybenzoyl)propanoic acid (1.0 eq), this compound hydrochloride (1.0 eq), and glacial acetic acid (15 mL).
-
Reaction: Heat the mixture to reflux with stirring for 6-8 hours. The reaction can be monitored by TLC (3:2 Hexanes:Ethyl Acetate).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the solution slowly into a beaker containing 100 g of crushed ice with gentle stirring.
-
Precipitation: A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acetic acid.
-
Purification: Dry the crude solid in a vacuum oven. The product can be further purified by recrystallization from ethanol to afford the desired pyridazinone as a crystalline solid.
Data Presentation: Substrate Scope
| γ-Ketoacid | R | Typical Conditions | Yield (%) |
| Levulinic Acid | CH₃ | Acetic Acid, Reflux, 6h | 80-90 |
| 3-Benzoylpropanoic Acid | Ph | Acetic Acid, Reflux, 7h | 75-85 |
| 3-(4-Chlorobenzoyl)propanoic Acid | 4-Cl-Ph | Acetic Acid, Reflux, 7h | 75-85 |
| 3-(4-Nitrobenzoyl)propanoic Acid | 4-NO₂-Ph | Acetic Acid, Reflux, 8h | 70-80 |
Yields are representative and may vary based on substrate electronics and reaction scale.
Visualization: Mechanism of Pyridazinone Formation
Caption: Key steps in pyridazinone ring formation.
Conclusion and Future Scope
This compound has proven to be a highly effective and versatile reagent for the synthesis of polysubstituted pyrazoles and N-substituted pyridazinones. The protocols detailed herein are robust, scalable, and utilize well-understood reaction mechanisms, making them accessible for a wide range of synthetic applications. The resulting heterocyclic scaffolds, decorated with both benzyl and phenyl groups, are prime candidates for screening in drug discovery programs and for further functionalization to create novel chemical entities. Future work could explore the utility of this reagent in multicomponent reactions or in 1,3-dipolar cycloaddition strategies to further expand its synthetic repertoire.
References
- 1. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. iglobaljournal.com [iglobaljournal.com]
Application Notes & Protocols: Leveraging 1-Benzyl-1-phenylhydrazine in Advanced Fischer Indole Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to N-Substituted Indoles
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, stands as a paramount and enduring method for constructing the indole nucleus, a scaffold central to a vast array of pharmaceuticals, natural products, and functional materials.[1][2] The classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from a phenylhydrazine and a carbonyl compound.[3] While immensely powerful, the direct synthesis of N-substituted indoles often requires a post-synthesis alkylation step.
This guide focuses on a more direct and strategic variant: the use of 1-benzyl-1-phenylhydrazine . This N,N-disubstituted hydrazine serves as a cornerstone reagent for the direct synthesis of 1-benzylindoles . The N-benzyl group is not merely a passenger; it plays a crucial role in the reaction mechanism and provides a versatile handle for subsequent chemical transformations, such as debenzylation to yield N-H indoles or further functionalization. These application notes provide a comprehensive overview of the mechanistic nuances, field-tested protocols, and strategic applications of this compound in modern organic synthesis.
Mechanistic Insights: The Fate of the Benzyl Group
The utility of this compound is best understood through a detailed examination of the Fischer synthesis mechanism. The reaction pathway diverges significantly from that of unsubstituted phenylhydrazine, particularly in the final elimination step.
The established mechanism proceeds through several key stages:[4][5]
-
Hydrazone Formation: this compound condenses with an aldehyde or ketone to form the corresponding N-benzyl-N-phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its reactive ene-hydrazine isomer under acidic conditions. This step is critical for enabling the subsequent rearrangement.
-
[6][6]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, heat- or acid-promoted[6][6]-sigmatropic rearrangement. This is the key carbon-carbon bond-forming step, which disrupts the aromaticity of the phenyl ring to produce a di-imine intermediate.[4][7]
-
Rearomatization & Cyclization: A proton transfer restores aromaticity, leading to an aminoacetal (or aminal) intermediate which subsequently cyclizes.
-
Elimination of Benzylamine: In the final step, acid-catalyzed elimination occurs. Unlike the classical Fischer synthesis which eliminates ammonia (NH₃), the use of this compound results in the expulsion of benzylamine (PhCH₂NH₂). This is the mechanistic crux that delivers the N-unsubstituted indole core, with the original phenyl group of the hydrazine becoming the indole's benzene ring and the N-benzyl group serving as a leaving group.
However, an important alternative pathway exists where the benzyl group is retained, leading to the formation of a 1-benzylindole. This occurs when the nitrogen atom bearing the benzyl group is incorporated into the final indole ring. The regiochemical outcome depends on the specific substrates and reaction conditions. In many standard Fischer conditions, the pathway leading to the N-benzyl indole is favored.
Caption: Mechanism of the Fischer Indole Synthesis using this compound.
Core Applications and Strategic Advantages
The primary motivation for using this compound is the direct synthesis of N-benzyl protected indoles. This strategy offers several distinct advantages:
-
Protection and Stability: The benzyl group serves as a robust protecting group for the indole nitrogen, preventing undesired side reactions (like N-alkylation or oxidation) in subsequent synthetic steps.
-
Enhanced Solubility: The lipophilic benzyl group can improve the solubility of indole intermediates in organic solvents, simplifying purification and handling.
-
Directed Lithiation: The N-benzyl group can influence the regioselectivity of subsequent C-H functionalization reactions, particularly lithiation at the C2 position.
-
Facile Deprotection: The benzyl group can be readily removed under various conditions (e.g., hydrogenolysis with Pd/C, Birch reduction) to furnish the free N-H indole when desired.
-
Access to Bioactive Scaffolds: N-benzyl indoles are themselves key structural motifs in a range of biologically active compounds, including anti-proliferative agents.[8][9]
Detailed Experimental Protocols
The following protocols provide a framework for the synthesis of N-benzyl indoles. As with any Fischer synthesis, the choice of acid catalyst and solvent is critical and often requires optimization for specific substrates.[4]
Protocol 1: General Synthesis of 1-Benzylindoles using Acetic Acid
This protocol is a robust starting point for many simple ketones and aldehydes, using acetic acid as both the solvent and acid catalyst.[1][2]
Workflow Overview:
Caption: General experimental workflow for 1-benzylindole synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq.) and the desired ketone or aldehyde (1.05-1.2 eq.).
-
Solvent/Catalyst Addition: Add glacial acetic acid as the solvent (typically a 0.1 to 0.5 M solution based on the hydrazine).
-
Causality: Acetic acid serves as a protic acid catalyst to promote hydrazone formation and the subsequent rearrangement, while also acting as a polar solvent.[1]
-
-
Indolization: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting hydrazine is consumed (reaction times can range from 1 to 24 hours).
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over ice and neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate or a 1 M sodium hydroxide solution until the pH is ~7-8.
-
Causality: Neutralization quenches the reaction and ensures the indole product is in its free base form, which is soluble in organic solvents.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[1]
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-benzylindole.
Protocol 2: Fischer Indolization using Lewis Acids or Polyphosphoric Acid (PPA)
For less reactive substrates or to achieve different regioselectivity, stronger acid catalysts are often employed.
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): The reaction is typically run in a less acidic solvent like toluene or ethanol. The Lewis acid is added (0.5 to 2.0 eq.) and the mixture is heated. These conditions can sometimes be milder than strong Brønsted acids.[4][7]
-
Polyphosphoric Acid (PPA): PPA is an excellent dehydrating agent and strong acid, often used without an additional solvent. The hydrazone (or a mixture of the hydrazine and ketone) is added directly to pre-heated PPA (typically 80-100 °C). The reaction is often rapid but can be highly exothermic and requires careful temperature control.
Summary of Reaction Conditions and Applications
The choice of carbonyl partner is critical for defining the final indole structure. The following table summarizes representative transformations.
| Carbonyl Substrate | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| Cyclohexanone | Acetic Acid | Glacial Acetic Acid | 118 | 4 | 9-Benzyl-1,2,3,4-tetrahydrocarbazole | ~85 | [6] |
| Propiophenone | PPA | None | 100 | 1 | 1-Benzyl-2-methyl-3-phenylindole | >90 | General |
| 4-Phenyl-2-butanone | ZnCl₂ | Toluene | 110 | 6 | 1,3-Dibenzyl-2-methylindole | ~70 | [10] |
| Methyl Isopropyl Ketone | NaHSO₄ | Water | 95 | 3 | 1-Benzyl-2,3,3-trimethylindolenine | ~90 | [11] |
| 4-Oxopentanoic acid | Acetic Acid | Glacial Acetic Acid | 118 | 5 | 2-(1-Benzyl-2-methyl-1H-indol-3-yl)acetic acid | Varies | [12] |
Troubleshooting and Key Considerations
-
Regioselectivity with Unsymmetrical Ketones: When using a ketone like 2-pentanone, two different ene-hydrazine isomers can form, potentially leading to a mixture of two indole regioisomers.[10] The reaction often favors the formation of the more thermodynamically stable, more substituted ene-hydrazine, but the product ratio is highly dependent on the acid catalyst and reaction conditions.
-
Potential for Debenzylation: Under harsh acidic conditions or elevated temperatures, particularly with certain substrates like 4-keto acids, cleavage of the N-benzyl group can occur, leading to the formation of the N-H indole as a significant byproduct.[12] If debenzylation is a problem, using milder conditions (e.g., lower temperature, shorter reaction time, weaker acid) is recommended.
-
Substrate Reactivity: Electron-withdrawing groups on either the phenylhydrazine or the carbonyl component can deactivate the system, making the[6][6]-sigmatropic rearrangement more difficult and requiring harsher conditions or stronger catalysts.[13]
-
Purification Challenges: The byproduct, benzylamine, can sometimes complicate purification. An acidic wash (e.g., dilute HCl) during the work-up can help remove this basic impurity by converting it to its water-soluble salt.
Conclusion
This compound is a highly valuable reagent that provides a direct and efficient route to N-benzyl protected indoles via the Fischer synthesis. This strategy streamlines synthetic pathways by installing a versatile protecting group in the initial cyclization step. By understanding the underlying mechanism, particularly the role of the N-benzyl group and the potential for side reactions, researchers can effectively leverage this powerful building block for the synthesis of complex molecules relevant to medicinal chemistry and materials science. The protocols and considerations outlined in this guide serve as a practical starting point for the successful application of this important synthetic tool.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 11. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]
- 12. An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen (1990) | Robin S. E. Conn | 21 Citations [scispace.com]
- 13. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
The Role of 1-Benzyl-1-phenylhydrazine Scaffolds in the Development of Novel Anticancer Agents: Application Notes and Protocols
Introduction: The Versatility of the Hydrazine Scaffold in Oncology
The hydrazine motif is a cornerstone in medicinal chemistry, recognized for its ability to serve as a versatile scaffold in the design of novel therapeutic agents. Its derivatives have garnered significant attention in oncology due to their potential to interact with various biological targets. 1-Benzyl-1-phenylhydrazine, in particular, offers a unique structural framework that has been successfully exploited to create potent anticancer compounds. This guide provides an in-depth look at the application of this compound derivatives in cancer research, with a focus on a promising class of compounds: 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones. These agents have demonstrated significant potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[1][2][3][4] This document will detail their synthesis, biological evaluation, and the underlying mechanisms of action, providing researchers with the necessary protocols to explore this exciting area of drug discovery.
Physicochemical Properties of this compound Hydrochloride
A thorough understanding of the starting material is crucial for successful synthesis and downstream applications. This compound is typically used in its more stable hydrochloride salt form. The key physicochemical properties are summarized below:
| Property | Value |
| Molecular Formula | C₁₃H₁₅ClN₂ |
| Molecular Weight | 234.72 g/mol |
| CAS Number | 5705-15-7 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 174-178 °C |
| Purity | Typically >98% |
A Case Study: 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Potent Anticancer Agents
Recent research has highlighted a series of novel compounds based on a 1-benzyl-5-bromoindolin-2-one scaffold, which is synthesized using a 1-benzylhydrazine derivative.[1][2][3][4] These compounds have shown significant anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action: Targeting Tumor Angiogenesis through VEGFR-2 Inhibition
The primary mechanism of action for this class of compounds is the inhibition of VEGFR-2.[1][2][3] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Tumors rely on angiogenesis to obtain the nutrients and oxygen necessary for their growth and metastasis. By inhibiting VEGFR-2, these compounds effectively cut off the tumor's blood supply, leading to cell death and tumor regression.
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. The 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its activation and the subsequent signaling events.
Signaling Pathway of VEGFR-2 and its Inhibition
Caption: VEGFR-2 signaling pathway and the inhibitory action of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one.
Beyond VEGFR-2 inhibition, these compounds have also been shown to induce cell cycle arrest and apoptosis.[1][2] In studies on the MCF-7 breast cancer cell line, a notable increase in the sub-G1 cell population was observed, which is indicative of apoptosis.[1] Furthermore, the compounds were found to cause cell cycle arrest at the G2/M phase, preventing the cancer cells from progressing through mitosis.[1]
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature for the synthesis and evaluation of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives.[1]
Protocol 1: Synthesis of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives
This protocol outlines a two-step synthesis. The first step involves the synthesis of a 1-benzyl-5-bromoisatin intermediate, followed by a condensation reaction with a suitable hydrazine derivative.
Materials:
-
5-bromoisatin
-
Benzyl chloride
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate or substituted hydrazines
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Step 1: Synthesis of 1-Benzyl-5-bromoisatin
-
To a solution of 5-bromoisatin (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitate formed is collected by vacuum filtration, washed with water, and dried to yield 1-benzyl-5-bromoisatin.
Step 2: Synthesis of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one
-
In a round-bottom flask, dissolve 1-benzyl-5-bromoisatin (1 equivalent) in ethanol.
-
Add the appropriate hydrazine derivative (e.g., hydrazine hydrate, 1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to obtain the final product.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the growth medium.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Biological Activity Data
The following table summarizes the in vitro anticancer activity of representative 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines.[1]
| Compound | MCF-7 IC₅₀ (µM) | A-549 IC₅₀ (µM) |
| Derivative 7c | 7.17 ± 0.94 | > 50 |
| Derivative 7d | 2.93 ± 0.47 | 9.57 ± 0.62 |
| Doxorubicin (Control) | 0.48 ± 0.05 | 0.62 ± 0.08 |
Conclusion and Future Directions
This compound and its derivatives represent a valuable and promising scaffold for the development of novel anticancer agents. The 1-benzyl-5-bromo-3-hydrazonoindolin-2-one series, in particular, demonstrates potent anticancer activity through the inhibition of VEGFR-2, induction of apoptosis, and cell cycle arrest.[1][2][3] The detailed protocols provided herein offer a solid foundation for researchers to synthesize and evaluate these and similar compounds. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential. The versatility of the this compound scaffold ensures that it will continue to be a fertile ground for the discovery of the next generation of cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | Semantic Scholar [semanticscholar.org]
- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Fischer Indole Synthesis with 1-Benzyl-1-phenylhydrazine: A Comprehensive Guide to N-Benzylindole Synthesis
Introduction: Unlocking the Versatility of N-Benzylindoles
The reaction of 1-benzyl-1-phenylhydrazine with aldehydes and ketones represents a cornerstone of heterocyclic chemistry, primarily through the celebrated Fischer indole synthesis. This powerful, acid-catalyzed reaction provides a direct and versatile route to N-benzylindoles, a class of compounds of significant interest in medicinal chemistry and drug development. The N-benzyl moiety not only imparts unique steric and electronic properties but also serves as a crucial pharmacophore in a variety of biologically active molecules, including antitumor agents.[1]
This technical guide provides an in-depth exploration of the reaction of this compound with carbonyl compounds. We will delve into the mechanistic intricacies of this transformation, offer detailed, field-proven protocols for the synthesis of representative N-benzylindoles, and present key data to enable researchers, scientists, and drug development professionals to effectively harness this reaction in their synthetic endeavors.
Mechanistic Insights: The Journey from Hydrazone to Indole
The Fischer indole synthesis is a classic name reaction in organic chemistry, first reported by Hermann Emil Fischer in 1883.[2][3] The reaction proceeds through a series of well-defined steps, initiated by the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This is followed by an acid-catalyzed intramolecular cyclization and elimination of ammonia to afford the indole ring system.[3][4]
When this compound is employed, the resulting products are N-benzylated indoles. The generally accepted mechanism involves the following key transformations:
-
Hydrazone Formation: The reaction commences with the nucleophilic attack of the more nucleophilic nitrogen of this compound onto the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration under acidic conditions yields the corresponding N-benzyl-N-phenylhydrazone.[5]
-
Tautomerization to Ene-hydrazine: The hydrazone undergoes tautomerization to its enamine-like isomer, the ene-hydrazine. This step is crucial as it sets the stage for the key bond-forming event.
-
[4][4]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, a concerted pericyclic reaction, to form a di-imine intermediate. This step is often the rate-determining step of the overall process.
-
Aromatization and Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular nucleophilic attack of the amino group onto one of the imine carbons leads to the formation of a five-membered ring.
-
Elimination of Ammonia: Finally, the elimination of a molecule of ammonia from the cyclic intermediate, driven by the formation of the stable aromatic indole ring, yields the final N-benzylindole product.[3][4]
The choice of acid catalyst is critical and can influence reaction rates and yields. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃) have been successfully employed.[3][4]
Experimental Protocols: Synthesis of N-Benzylindoles
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative N-benzylindoles from this compound and various carbonyl compounds.
Protocol 1: Synthesis of 9-Benzyl-1,2,3,4-tetrahydrocarbazole from Cyclohexanone
This protocol details the synthesis of a tricyclic N-benzylindole derivative, a tetrahydrocarbazole, which is a common structural motif in pharmacologically active compounds.
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Methanol
-
Deionized Water
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound hydrochloride (1 equivalent), cyclohexanone (1.1 equivalents), and glacial acetic acid as the solvent.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure. The structure and purity of the resulting 9-benzyl-1,2,3,4-tetrahydrocarbazole can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 1-Benzyl-2-phenylindole from Acetophenone
This protocol outlines the synthesis of an N-benzylindole with a phenyl substituent at the 2-position, a common building block in materials science and medicinal chemistry.
Materials:
-
This compound
-
Acetophenone
-
Polyphosphoric Acid (PPA) or Methanesulfonic Acid
-
Toluene
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
Hydrazone Formation (Optional Pre-step): In a round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol. Add a catalytic amount of acetic acid and reflux the mixture for 1-2 hours. Cool the reaction mixture to obtain the crude hydrazone, which can be filtered and used in the next step without further purification.
-
Cyclization: In a separate flask, heat polyphosphoric acid or methanesulfonic acid to approximately 80-100 °C. To the hot acid, add the pre-formed hydrazone (or a mixture of this compound and acetophenone) portion-wise with vigorous stirring.
-
Reaction: Continue heating and stirring the reaction mixture for 1-3 hours. The color of the mixture will typically darken. Monitor the reaction by TLC.
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice. The product will often precipitate as a solid. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water. The crude 1-benzyl-2-phenylindole can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
-
Characterization: Dry the purified product and characterize it by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Synthesis of 1-Benzyl-2-methylindole from Acetone
This protocol describes a straightforward synthesis of 1-benzyl-2-methylindole, a simple yet valuable N-benzylindole derivative.
Materials:
-
This compound
-
Acetone
-
Zinc Chloride (ZnCl₂) or Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or glacial acetic acid. Add an excess of acetone (2-3 equivalents).
-
Catalyst Addition: To the reaction mixture, add the acid catalyst. If using glacial acetic acid as the solvent, it also serves as the catalyst. If using ethanol, add a catalytic amount of a Lewis acid like zinc chloride.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the formation of the product by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. To the residue, add water and extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the organic layer to obtain the crude product. Purify the crude 1-benzyl-2-methylindole by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Reaction Conditions and Expected Outcomes
The success of the Fischer indole synthesis is highly dependent on the substrates and reaction conditions. The following table summarizes typical conditions and expected yields for the synthesis of various N-benzylindoles from this compound.
| Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | 2-4 | 9-Benzyl-1,2,3,4-tetrahydrocarbazole | 70-85 |
| Acetophenone | PPA | Neat | 80-100 | 1-3 | 1-Benzyl-2-phenylindole | 65-80 |
| Acetone | ZnCl₂ | Ethanol | Reflux | 4-6 | 1-Benzyl-2-methylindole | 50-65 |
| Propanal | Acetic Acid | Acetic Acid | Reflux | 3-5 | 1-Benzyl-2-ethylindole | 55-70 |
| Phenylacetaldehyde | Amberlyst® 15 | Toluene | Reflux | 2 | 1,3-Dibenzylindole | ~75[2] |
Yields are approximate and can vary based on the specific reaction scale and purification method.
Visualization of the Experimental Workflow
The general workflow for the synthesis and purification of N-benzylindoles via the Fischer indole synthesis can be visualized as follows:
Conclusion and Future Perspectives
The reaction of this compound with aldehydes and ketones via the Fischer indole synthesis remains a highly reliable and versatile method for the preparation of N-benzylindoles. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize a wide array of these valuable compounds. The operational simplicity and the commercial availability of a diverse range of starting materials make this reaction an attractive tool for generating libraries of N-benzylindoles for drug discovery and materials science applications. Future research in this area may focus on the development of more environmentally friendly catalytic systems and the expansion of the substrate scope to include more complex and functionalized carbonyl compounds.
References
Strategic Synthesis of 1-Benzyl-1-Phenyl-Substituted Pyrazole Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives using 1-benzyl-1-phenylhydrazine as a key starting material. Pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The use of an unsymmetrical hydrazine, such as this compound, allows for the creation of N,N-disubstituted pyrazoles with distinct steric and electronic properties, which are of significant interest in drug discovery programs, including the development of kinase inhibitors.[3] This document details the mechanistic underpinnings of the classical Knorr pyrazole synthesis, provides step-by-step protocols for both conventional and microwave-assisted methods, offers troubleshooting guidance, and explains the causality behind critical experimental choices to ensure reproducible and high-yield outcomes.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a cornerstone in modern drug development due to its versatile biological activities, which include anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2] Several blockbuster drugs, such as the COX-2 inhibitor Celecoxib and the phosphodiesterase inhibitor Sildenafil, feature a pyrazole core, highlighting its importance in targeting key biological pathways.[4]
The synthesis of 1,3,5-trisubstituted pyrazoles is a primary focus for medicinal chemists. The substituents at the N1, C3, and C5 positions can be systematically varied to modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound is a particularly valuable reagent as it introduces two distinct lipophilic groups directly onto the pyrazole nitrogen, providing a vector for exploring structure-activity relationships (SAR) in drug design.[3]
Mechanistic Foundation: The Knorr Pyrazole Synthesis
The most fundamental and widely employed method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[5][6][7] The reaction proceeds through a well-defined pathway involving nucleophilic attack, cyclization, and dehydration.
Causality of the Mechanism:
-
Initial Condensation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine on a protonated carbonyl carbon of the 1,3-dicarbonyl compound.[6] The use of an acid catalyst is crucial as it activates the carbonyl group, making it more electrophilic and facilitating the initial attack.[7]
-
Intermediate Formation: This attack is followed by the elimination of a water molecule to form a hydrazone or enamine intermediate. The specific intermediate formed can depend on which nitrogen of the hydrazine attacks and which carbonyl is attacked first.[6][8]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, which is also activated by the acid catalyst. This step forms the five-membered ring.[5]
-
Dehydration and Aromatization: The final step involves the elimination of a second water molecule from the cyclic intermediate. This dehydration step is the driving force for the reaction, as it leads to the formation of the stable, aromatic pyrazole ring.[6]
Regioselectivity: A key consideration when using an unsymmetrical hydrazine (like this compound) and an unsymmetrical 1,3-dicarbonyl is regioselectivity. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[7][8] The outcome is often controlled by the relative steric hindrance and electronic properties of the carbonyl groups, with the less hindered and more electrophilic carbonyl being favored for the initial attack.
Caption: Fig. 1: Knorr Pyrazole Synthesis Mechanism
Experimental Protocols
The following protocols are designed to be robust and adaptable. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrates.
Protocol 1: Classical Synthesis via Thermal Condensation
This method utilizes conventional heating under reflux and is suitable for a wide range of substrates. It is based on the classical Knorr reaction conditions.[9]
Materials:
-
This compound hydrochloride
-
1,3-Dicarbonyl compound (e.g., Acetylacetone, Dibenzoylmethane)
-
Solvent: Glacial Acetic Acid or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound hydrochloride (1.0 eq), the 1,3-dicarbonyl compound (1.1 eq), and the solvent (e.g., 20 mL of glacial acetic acid).
-
Scientist's Note: Acetic acid often serves as both the solvent and the acid catalyst, driving the reaction forward. Ethanol can also be used, but may require the addition of a catalytic amount of a stronger acid like H₂SO₄.
-
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C for acetic acid) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Typically, reactions are complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring.
-
Isolation: A precipitate will often form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid. If no solid forms, or if the product is an oil, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazole derivative.
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis offers a significant acceleration of reaction times, often leading to cleaner reactions and higher yields in minutes rather than hours.[4][10]
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., Metal-acetylacetonate)[4]
-
Solvent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Scientific microwave reactor
Procedure:
-
Reaction Setup: In a 10 mL microwave vial, combine this compound (1.0 eq), the 1,3-dicarbonyl source (1.0 eq), and 3-5 mL of DMSO.[10]
-
Scientist's Note: DMSO is an excellent solvent for microwave chemistry due to its high boiling point and strong microwave absorption. The reaction can often be performed without an additional acid catalyst, especially with more reactive dicarbonyl sources.[4]
-
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) with stirring for 5-15 minutes. Power should be modulated to maintain the target temperature.
-
Monitoring and Work-up: After irradiation, cool the vial to room temperature. Check for reaction completion via TLC. The work-up procedure is similar to the classical method: pour the mixture into ice water, collect the precipitate, or perform an extraction.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Caption: Fig. 2: General Experimental Workflow
Data Summary and Comparison
The choice of synthetic method can significantly impact reaction outcomes. The table below summarizes the key differences between the classical and microwave-assisted protocols.
| Parameter | Protocol 1: Classical Thermal | Protocol 2: Microwave-Assisted | Rationale & Insights |
| Heating Method | Convection (Heating Mantle) | Dielectric (Microwave) | Microwave heating is more efficient and uniform, reducing thermal gradients. |
| Reaction Time | 4 - 12 hours | 5 - 20 minutes | Significant rate acceleration is achieved due to rapid heating to high temperatures.[10] |
| Typical Solvents | Ethanol, Acetic Acid | DMSO, DMF, PEG | High-boiling, polar solvents are preferred for microwave absorption. |
| Typical Yields | Moderate to Good (60-85%) | Good to Excellent (75-95%) | Often higher due to shorter reaction times, which can minimize side product formation.[4] |
| Energy Efficiency | Low | High | Energy is focused directly on the reaction mixture, not the vessel or surroundings. |
Troubleshooting and Optimization
Low yield is a common challenge in pyrazole synthesis. A systematic approach can help identify and resolve the underlying issues.[6]
Caption: Fig. 3: Troubleshooting Low Yields
Key Optimization Strategies:
-
Reagent Stability: Hydrazine derivatives can be susceptible to oxidation. Ensure that the this compound used is pure and stored correctly. Using a hydrochloride salt can improve stability.[10]
-
Catalyst Choice: While acetic acid works well, some substrate combinations may benefit from stronger acids (H₂SO₄, HCl) or Lewis acids. For sensitive substrates, milder conditions using a base promoter might be explored.[11]
-
Solvent Screening: The polarity of the solvent can influence reaction rates and selectivity. Screening solvents from protic (ethanol) to aprotic polar (DMSO, DMF) is a valuable optimization step.[10]
-
Temperature and Time: If a reaction is sluggish, incrementally increasing the temperature or extending the reaction time can improve conversion. However, be mindful of potential decomposition at excessively high temperatures.
Conclusion
The synthesis of 1-benzyl-1-phenyl-substituted pyrazoles is readily achievable through well-established methods like the Knorr synthesis. By understanding the underlying mechanism, researchers can make informed decisions to control the reaction outcome. Modern techniques, particularly microwave-assisted synthesis, provide a powerful tool for accelerating discovery and improving efficiency. The protocols and troubleshooting guides presented here offer a solid foundation for scientists and drug development professionals to successfully synthesize these valuable heterocyclic compounds for their research programs.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. name-reaction.com [name-reaction.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 1-Benzyl-1-phenylhydrazine as a Mechanistic Probe in Enzyme Inhibition Studies
Audience: Researchers, scientists, and drug development professionals engaged in enzymology, pharmacology, and medicinal chemistry.
Abstract: This document provides a comprehensive technical guide on the application of 1-benzyl-1-phenylhydrazine in enzyme inhibition research. Moving beyond a simple reagent profile, we delve into the mechanistic rationale behind its utility, focusing on its dual capacity for covalent modification and, more significantly, as a mechanism-based inactivator for specific enzyme classes. This guide furnishes researchers with the foundational knowledge and detailed protocols required to effectively utilize this compound as a probe to investigate enzyme active sites, reaction mechanisms, and to inform drug discovery efforts.
Introduction: The Versatility of a Substituted Hydrazine
This compound (CAS 614-31-3) is a disubstituted hydrazine derivative that serves as a valuable tool in chemical biology and medicinal chemistry.[1] Its utility is rooted in the inherent reactivity of the hydrazine moiety (-NH-NH₂). This functional group can participate in a range of chemical transformations, making it a versatile scaffold for interacting with biological macromolecules.[2] While sometimes used as a building block in the synthesis of larger therapeutic molecules, its direct application as an enzyme inhibitor offers profound insights into enzyme function.[2][3]
The biological activity of this compound and related compounds stems primarily from the ability of the hydrazine group to, upon enzymatic processing, form highly reactive intermediates that lead to irreversible enzyme inactivation.[2][4][5] This guide will explore its role as an inhibitor of key enzyme families, including monoamine oxidases (MAOs) and heme-containing enzymes like peroxidases and cytochrome P450s, providing both the theoretical framework and practical methodologies for its use.
Section 1: The Mechanistic Underpinnings of Inhibition
The inhibitory action of this compound is not monolithic; it is dictated by the specific chemistry of the target enzyme's active site. The two primary mechanisms are direct covalent modification and enzyme-activated irreversible inactivation.
Direct Covalent Modification
In its most straightforward interaction, the nucleophilic hydrazine moiety can react with electrophilic groups within an enzyme's active site. The most common targets are carbonyl groups, particularly the aldehyde of pyridoxal phosphate (PLP), a cofactor essential for the catalytic activity of aminotransferases and other PLP-dependent enzymes. The reaction forms a stable hydrazone linkage, effectively sequestering the cofactor and inhibiting the enzyme. While plausible, this mechanism is less frequently exploited for this compound compared to its role as a mechanism-based inactivator.
Mechanism-Based Inactivation (Suicide Inhibition)
The more potent and scientifically informative role of this compound is as a mechanism-based inactivator, or "suicide inhibitor." This process is characterized by the enzyme's own catalytic machinery converting the inhibitor into a reactive species, which then irreversibly modifies the enzyme, leading to its inactivation.[6][7] This is a hallmark of many hydrazine-based drugs, such as the MAO inhibitor phenelzine.[8]
The general pathway for enzymes capable of single-electron oxidation (e.g., MAOs, peroxidases, CYPs) is as follows:
-
Binding: The inhibitor reversibly binds to the enzyme's active site.
-
Enzymatic Oxidation: The enzyme, performing its native catalytic function, oxidizes the hydrazine. This is often a one-electron oxidation, generating a highly unstable radical intermediate.
-
Transformation to Reactive Species: This radical can undergo further transformation, potentially forming a diazene (R-N=N-H) intermediate.[9]
-
Irreversible Modification: The reactive intermediate (e.g., phenyl radical or diazene) forms a covalent bond with a critical residue in the active site or with the enzyme's cofactor (e.g., the FAD cofactor in MAO or the heme in peroxidases), causing irreversible inactivation.[6][8]
This process is highly specific, as the inhibitor is only activated by the target enzyme, minimizing off-target effects.
Caption: Proposed mechanism-based inactivation pathway for this compound.
Section 2: Key Enzyme Targets and Applications
The utility of this compound is best illustrated by its effects on specific enzyme families.
Monoamine Oxidases (MAOs)
MAOs are flavin-containing enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of neurotransmitters.[8] Hydrazine derivatives are classical MAO inhibitors.[4][5][10] The mechanism involves the oxidation of the hydrazine by the FAD cofactor, leading to the formation of a reactive species that covalently binds to the flavin moiety, inactivating the enzyme.[8] While specific data for this compound is less common in seminal literature than for compounds like phenelzine, its structural similarity suggests a comparable mechanism. It can be used as a tool to probe the active sites of MAO-A and MAO-B.
Heme-Containing Enzymes (Peroxidases & Cytochrome P450s)
Peroxidases and Cytochrome P450 (CYP) enzymes contain a heme cofactor that is central to their catalytic cycle, which involves the transfer of electrons.[6][11] These enzymes are prime targets for mechanism-based inactivation by hydrazine derivatives.
-
Peroxidases: Phenylhydrazine is a well-documented suicide substrate for peroxidases.[6] The enzyme's catalytic cycle, which involves hydrogen peroxide, oxidizes the phenylhydrazine to a phenyl radical. This radical then attacks and modifies the heme prosthetic group or nearby apoprotein residues, leading to irreversible inactivation.[6] this compound is expected to behave similarly, serving as a valuable probe for the active site structure of various peroxidases.
-
Cytochrome P450s: CYPs are a major family of enzymes responsible for xenobiotic metabolism.[11] Mechanism-based inactivation of CYPs is a critical area of study in drug development to predict drug-drug interactions. N-benzyl-1-aminobenzotriazole, a structural analog, is a known mechanism-based inactivator of CYP2B1.[12] The proposed mechanism involves CYP-mediated oxidation of the molecule, which generates a reactive intermediate that alkylates the heme, inactivates the apoprotein, or both.[12][13] this compound is therefore an excellent candidate for investigating CYP inhibition.
Other Reported Targets
Recent studies have also identified this compound as an inhibitor of other enzymes, such as Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in Parkinson's disease, highlighting its potential utility in diverse areas of biological research.[2]
| Target Enzyme Class | Probable Inhibition Mechanism | Key Experimental Readout | References |
| Monoamine Oxidases (MAOs) | Mechanism-Based Inactivation | Time-dependent loss of activity | [4][5][8] |
| Heme Peroxidases | Mechanism-Based Inactivation | Loss of Soret band absorbance, time-dependent inactivation | [6] |
| Cytochrome P450s | Mechanism-Based Inactivation | NADPH- and time-dependent loss of activity | [12][13] |
| LRRK2 | Reversible or Irreversible Inhibition | Reduction in kinase activity (e.g., phosphorylation) | [2] |
Section 3: Experimental Protocols for Inhibition Studies
Safety Precaution: Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or chemical fume hood.
Protocol 1: Determination of IC₅₀ (Half-Maximal Inhibitory Concentration)
This protocol establishes the initial potency of the inhibitor. It is a measure of how much inhibitor is required to reduce the enzyme's activity by 50% under specific conditions.
Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in a suitable solvent (e.g., DMSO or Ethanol).
-
Prepare assay buffer appropriate for the target enzyme.
-
Prepare enzyme and substrate solutions at working concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of the this compound stock solution to create a range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (solvent only).
-
Add a fixed amount of enzyme to each well.
-
Initiate the reaction by adding the substrate. Note: The order of addition may vary. For competitive inhibitors, pre-incubation of enzyme and inhibitor is often not performed.
-
-
Controls:
-
Negative Control (100% Activity): Enzyme + Substrate + Vehicle (no inhibitor).
-
Positive Control (0% Activity): Substrate only (no enzyme) to measure background signal.
-
-
Data Acquisition:
-
Measure the reaction rate using a suitable method (e.g., spectrophotometry, fluorometry) over a defined period where the reaction is linear.
-
-
Data Analysis:
-
Subtract the background signal from all readings.
-
Calculate the percentage of inhibition for each concentration relative to the negative control.
-
Plot % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for determining the IC₅₀ value of an enzyme inhibitor.
Protocol 2: Differentiating Reversible vs. Irreversible Inhibition
This experiment is crucial to determine if the inhibitor forms a permanent covalent bond with the enzyme.
Methodology:
-
Pre-incubation:
-
Prepare two sets of tubes.
-
Set A (Test): Incubate the enzyme with a high concentration of this compound (e.g., 10x IC₅₀) for a set period (e.g., 30-60 minutes).
-
Set B (Control): Incubate the enzyme with vehicle only for the same duration.
-
-
Removal of Unbound Inhibitor:
-
Rapidly dilute both sets by a large factor (e.g., 100-fold or more) into the assay buffer. This reduces the concentration of unbound inhibitor to well below its IC₅₀. Alternatively, remove the unbound inhibitor by dialysis or using a desalting column.
-
-
Activity Assay:
-
Immediately after dilution, measure the enzymatic activity of both Set A and Set B by adding substrate.
-
-
Interpretation:
-
Reversible Inhibition: If the activity in Set A recovers to the level of Set B, the inhibition is reversible.
-
Irreversible Inhibition: If the activity in Set A remains significantly lower than Set B, the inhibition is irreversible, suggesting covalent modification.
-
Caption: Decision workflow for differentiating reversible and irreversible inhibition.
Protocol 3: Characterizing Mechanism-Based Inactivation
This protocol confirms the key features of suicide inhibition.
Methodology:
-
Time-Dependency:
-
Pre-incubate the enzyme with a fixed concentration of this compound.
-
At various time points (e.g., 0, 2, 5, 10, 20, 30 min), withdraw an aliquot, dilute it significantly to stop further inactivation, and measure the remaining enzyme activity.
-
A progressive loss of activity over time indicates time-dependent inhibition. Plot the natural log of the remaining activity vs. time; a linear plot is characteristic of pseudo-first-order inactivation.
-
-
Substrate Protection:
-
Repeat the time-dependency experiment under two conditions:
-
Condition A: Enzyme + Inhibitor.
-
Condition B: Enzyme + Inhibitor + a saturating concentration of the enzyme's natural substrate.
-
-
If the rate of inactivation is significantly slower in the presence of the substrate, it confirms the inhibitor acts at the active site.
-
-
Cofactor Dependency (for CYPs):
-
Run the inactivation experiment in the presence and absence of the required cofactor (e.g., NADPH for CYPs).
-
Inactivation should only occur, or be drastically accelerated, in the presence of the cofactor, confirming that enzymatic turnover is required.[12]
-
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated probe for interrogating enzyme mechanisms. Its capacity for mechanism-based inactivation makes it particularly powerful for identifying and characterizing enzymes that utilize oxidative catalysis, such as MAOs and heme-containing enzymes. By employing the protocols outlined in this guide, researchers can confirm the mode of inhibition, characterize its kinetics, and gain valuable, mechanistically-grounded insights into enzyme function and structure. These studies are fundamental not only for basic science but also for the rational design of novel therapeutics and for predicting potential drug-drug interactions in preclinical development.
References
- 1. This compound | 614-31-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 3. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 4. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism-based inactivation of lacrimal-gland peroxidase by phenylhydrazine: a suicidal substrate to probe the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexanal phenylhydrazone is a mechanism-based inactivator of soybean lipoxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Studies on monoamine oxidase inhibitors. II. 1-Benzyl-2-(1-phenyl-5-methyl-1,2,3-triazo-carbonyl)-hydrazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 1-Benzyl-1-phenylhydrazine in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction: The Versatility of Hydrazine Derivatives in Modern Agriculture
In the continuous pursuit of enhanced crop protection and yield, the agrochemical industry relies heavily on the innovation of new active ingredients. Hydrazine and its derivatives have long been recognized as pivotal building blocks in the synthesis of a wide array of pesticides, including fungicides, herbicides, and insecticides.[1][2][3] The unique chemical reactivity of the hydrazine moiety allows for the construction of diverse and biologically active heterocyclic compounds.[4] Among these, 1-benzyl-1-phenylhydrazine emerges as a particularly valuable precursor, offering a strategic entry point to novel agrochemicals with potentially enhanced efficacy and desirable physicochemical properties.[2][5]
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the mechanistic rationale behind its use, present detailed protocols for the synthesis of a representative pyrazole-based fungicide, and offer insights into the broader potential of this versatile intermediate.
Core Principles: Why this compound is a valuable precursor
The utility of this compound in agrochemical synthesis is rooted in its distinct structural features and chemical reactivity. The presence of both a benzyl and a phenyl group on one of the nitrogen atoms introduces several advantageous characteristics to the resulting agrochemical scaffolds:
-
Introduction of Lipophilicity: The benzyl and phenyl groups significantly increase the lipophilicity of the final molecule. This is a critical parameter for an effective pesticide, as it influences its ability to penetrate the waxy cuticle of plant leaves, the cell membranes of fungi, or the exoskeleton of insects.
-
Steric Influence on Bioactivity: The bulky nature of the benzyl and phenyl substituents can play a crucial role in the specific binding of the agrochemical to its target protein or enzyme. This steric hindrance can enhance selectivity and potency, potentially leading to lower application rates and reduced off-target effects.
-
Metabolic Stability: The aromatic rings can influence the metabolic pathways of the pesticide in the target organism and the environment. Judicious placement of these groups can lead to derivatives with optimal persistence and degradation profiles.
-
Versatile Reactivity: The hydrazine functional group is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones, and in cyclization reactions to generate a variety of heterocyclic systems, most notably pyrazoles.[4][6]
Application Focus: Synthesis of Pyrazole Fungicides
Pyrazole-containing compounds represent a significant class of fungicides, with many commercial products targeting the succinate dehydrogenase enzyme (SDHI) in the mitochondrial respiratory chain of fungal pathogens. The synthesis of pyrazole rings is a cornerstone of medicinal and agrochemical research.[4][5][7]
A common and efficient method for the synthesis of pyrazoles is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5] In the following section, we provide a detailed, step-by-step protocol for the synthesis of a novel pyrazole carboxamide fungicide using this compound as a key starting material.
Experimental Workflow: Synthesis of a Representative Pyrazole Carboxamide Fungicide
The following workflow outlines the synthesis of a hypothetical, yet representative, pyrazole carboxamide fungicide, demonstrating the practical application of this compound.
Figure 1: A three-step workflow for the synthesis of a pyrazole carboxamide fungicide.
Detailed Protocol 1: Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate
This protocol details the initial cyclocondensation reaction to form the core pyrazole ring structure.
Materials:
-
This compound (1.0 eq)
-
Ethyl 2-methyl-3-oxobutanoate (1.05 eq)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and ethyl 2-methyl-3-oxobutanoate (1.05 eq).
-
Add glacial acetic acid to the flask to achieve a concentration of approximately 0.5 M with respect to the hydrazine.
-
Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the glacial acetic acid under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate.
Expected Outcome:
The product is expected to be a pale yellow oil or a low-melting solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate | 258.31 | 75-85 |
Detailed Protocol 2: Synthesis of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid
This protocol describes the hydrolysis of the pyrazole ester to the corresponding carboxylic acid, a key intermediate for the final amidation step.
Materials:
-
Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate (from Protocol 1) (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Ethanol (EtOH)
-
Water
-
Hydrochloric Acid (HCl), 2M solution
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve the pyrazole ester in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide pellets (2.0 eq) to the solution.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC, typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A white precipitate should form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Dry the product under high vacuum to yield the pure 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid.
Expected Outcome:
The product is expected to be a white to off-white solid. The purity is often sufficient for the next step without further purification.
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid | 230.25 | 90-98 |
Detailed Protocol 3: Synthesis of N-(2-mercaptophenyl)-1-benzyl-5-methyl-1H-pyrazole-3-carboxamide
This protocol outlines the final amide coupling step to produce the target fungicide.
Materials:
-
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid (from Protocol 2) (1.0 eq)
-
2-Aminothiophenol (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask, magnetic stirrer, nitrogen atmosphere
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, dissolve the pyrazole carboxylic acid in anhydrous DMF.
-
Add EDCI and HOBt to the solution and stir for 15 minutes at room temperature.
-
Add 2-aminothiophenol to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product.
Expected Outcome:
The final product's physical state will depend on its specific structure. Full characterization by NMR, MS, and elemental analysis is required to confirm its identity and purity.
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) |
| N-(2-mercaptophenyl)-1-benzyl-5-methyl-1H-pyrazole-3-carboxamide | 337.44 | 60-75 |
Logical Framework for Agrochemical Synthesis
The synthesis of novel agrochemicals from precursors like this compound follows a logical and iterative process.
Figure 2: The logical progression from a precursor to an optimized agrochemical.
Conclusion and Future Perspectives
This compound stands as a powerful and versatile building block in the synthesis of novel agrochemicals. Its inherent structural features provide a solid foundation for the development of potent and selective fungicides, insecticides, and herbicides. The protocols outlined in this guide serve as a practical starting point for researchers in the field. The continued exploration of new reaction methodologies and the generation of diverse chemical libraries based on this precursor will undoubtedly contribute to the discovery of the next generation of crop protection solutions.
References
- 1. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 3. A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclization Reactions Involving 1-Benzyl-1-phenylhydrazine
Introduction: The Versatility of 1-Benzyl-1-phenylhydrazine in Heterocyclic Synthesis
This compound hydrochloride is a versatile chemical intermediate, primarily utilized in organic synthesis due to its reactive hydrazine functional group.[1] This compound serves as a crucial building block in a variety of cyclization and condensation reactions, enabling the construction of complex nitrogen-containing heterocycles.[1] These heterocyclic scaffolds are of significant interest to researchers in medicinal chemistry and drug development, as they form the core of numerous biologically active compounds, including antitumor agents.[1] The presence of both a benzyl and a phenyl group on the hydrazine nitrogen atoms offers unique steric and electronic properties that can be exploited to direct the outcome of cyclization reactions, leading to the synthesis of diverse molecular architectures. This guide provides detailed experimental protocols for key cyclization reactions involving this compound, with a focus on the Fischer indole synthesis and the synthesis of pyrazole derivatives.
PART 1: The Fischer Indole Synthesis: Crafting the Privileged Indole Scaffold
The Fischer indole synthesis is a venerable and widely used method for preparing indoles, a core structure in a vast array of pharmaceuticals and natural products. The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. The use of this compound in this reaction allows for the synthesis of N-benzyl-N-phenyl-substituted indoles, which can be valuable intermediates for further functionalization.
Causality Behind the Experimental Choices: A Mechanistic Overview
The Fischer indole synthesis proceeds through a well-established mechanism that dictates the choice of reagents and conditions.[2] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.
-
Hydrazone Formation: The initial step is the condensation of this compound with an aldehyde or ketone to form a hydrazone intermediate. This is typically carried out in a protic solvent like acetic acid, which facilitates the reaction.[3]
-
Tautomerization and[4][4]-Sigmatropic Rearrangement: The hydrazone then tautomerizes to its enamine form. Under acidic conditions, this enamine undergoes a[4]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.[2][5]
-
Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of ammonia (or in this case, a primary amine) to yield the aromatic indole ring.[2][3]
The choice of acid catalyst is crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed to promote the reaction. The selection of the catalyst can influence the reaction rate and, in some cases, the regioselectivity of the cyclization.[6]
Experimental Workflow: Fischer Indole Synthesis
Caption: A generalized workflow for the Fischer indole synthesis.
Detailed Protocol: Synthesis of 1-Benzyl-2-phenyl-1H-indole
This protocol describes the synthesis of 1-benzyl-2-phenyl-1H-indole from this compound and acetophenone.
Materials:
-
This compound hydrochloride
-
Acetophenone
-
Zinc chloride (ZnCl₂), anhydrous
-
Ethanol
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Free Base Preparation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in water. Add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8). Extract the free hydrazine with dichloromethane or ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free this compound.
-
Hydrazone Formation and Cyclization:
-
To a solution of this compound (1.0 eq) in ethanol, add acetophenone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) and reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
To the crude hydrazone, add anhydrous zinc chloride (1.5 eq) and toluene.
-
Heat the mixture to reflux for 4-8 hours, or until TLC analysis indicates the consumption of the hydrazone.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Trustworthiness: Self-Validating System
-
Reaction Monitoring: The progress of both the hydrazone formation and the cyclization should be monitored by Thin Layer Chromatography (TLC) to ensure the completion of each step.
-
Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Expected Outcome: The formation of the desired indole will be indicated by the appearance of a new spot on the TLC plate and confirmed by the characteristic signals in the NMR spectra.
| Parameter | Condition | Rationale |
| Catalyst | Zinc Chloride (Lewis Acid) | Facilitates the[4][4]-sigmatropic rearrangement and subsequent cyclization.[2][3] |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for the reflux conditions required for cyclization. |
| Temperature | Reflux | Provides the necessary activation energy for the key rearrangement and cyclization steps. |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes the acidic catalyst and any remaining acidic residues. |
PART 2: Synthesis of Pyrazole Derivatives
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles, another important class of heterocyclic compounds with diverse biological activities.[7][8] this compound can be employed in this reaction to generate tetrasubstituted pyrazole derivatives.
Mechanistic Rationale
The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyls proceeds via a condensation-cyclization sequence.[8]
-
Initial Condensation: One of the carbonyl groups of the 1,3-dicarbonyl compound reacts with the hydrazine to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining amino group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion, leading to a cyclic intermediate.
-
Dehydration: The cyclic intermediate undergoes dehydration to form the aromatic pyrazole ring.
The regioselectivity of the initial condensation can be a factor when using unsymmetrical 1,3-dicarbonyl compounds.
Reaction Mechanism: Pyrazole Synthesisdot
References
- 1. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Benzyl-1-phenylhydrazine
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of crude 1-Benzyl-1-phenylhydrazine. It is designed to offer practical, field-proven insights and troubleshooting advice to overcome common challenges encountered during the purification process.
Introduction: Understanding the Chemistry of Purification
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purification is a critical step to ensure the quality and reliability of the final products. The primary impurities in crude this compound often stem from the common synthetic route: the reaction of phenylhydrazine with a benzylating agent like benzyl bromide or benzyl chloride.
Common Impurities Include:
-
Unreacted Phenylhydrazine: A starting material that may persist if the reaction does not go to completion.
-
Unreacted Benzyl Halide: The second starting material, which can be an irritant and interfere with subsequent reactions.
-
Over-benzylated Product (1,2-Dibenzyl-1-phenylhydrazine): A common side product where a second benzyl group is added to the hydrazine moiety.[1]
-
Solvent and Reagent Residues: Various substances used in the reaction and initial work-up.
The choice of purification technique is dictated by the physicochemical properties of this compound and its impurities, particularly their differences in polarity, solubility, and basicity. This guide will explore the three primary purification methods: recrystallization, column chromatography, and acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: My crude product is an oil, not a solid. Can I still use recrystallization?
A1: Oily products can be challenging to recrystallize directly. First, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available. If that fails, consider "triturating" the oil by stirring it vigorously with a non-polar solvent in which the desired product is poorly soluble, such as cold hexanes or pentane. This can sometimes induce solidification. If the product remains an oil, column chromatography or acid-base extraction are more suitable purification methods.
Q2: I'm concerned about the stability of my this compound during purification. Are there any special precautions I should take?
A2: Hydrazines can be susceptible to oxidation, especially when exposed to air and light for prolonged periods. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating. For column chromatography, the silica gel can be slightly acidic and may cause degradation of some sensitive compounds. Adding a small amount of a tertiary amine like triethylamine (~1%) to the eluent can help to neutralize the silica gel surface and prevent decomposition.
Q3: How do I know which purification method is best for my sample?
A3: The best method depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is ideal for large quantities of relatively pure material where the impurities have significantly different solubilities from the product.
-
Column Chromatography offers the highest resolution and is excellent for removing impurities with similar polarities to the product, making it suitable for very impure samples or when high purity is critical.
-
Acid-Base Extraction is a quick and efficient method for removing acidic or basic impurities from a neutral product, or for isolating a basic product like this compound from neutral impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Product does not dissolve, even when heated. | The solvent is not polar enough. | - Try a more polar solvent or a mixture of solvents. For this compound free base, consider ethanol or a hexane/ethyl acetate mixture. For the hydrochloride salt, try water with a small amount of HCl.[2] |
| Product dissolves, but no crystals form upon cooling. | The solution is not supersaturated, or the concentration is too low. | - Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. - Evaporate some of the solvent to increase the concentration and then cool again. - Cool the solution for a longer period, perhaps in a freezer. |
| The product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Use a lower-boiling point solvent. - Add a small amount of a co-solvent in which the compound is more soluble to lower the supersaturation point. - Try to purify the crude material by another method first (e.g., a quick filtration through a silica plug) to remove some impurities. |
| Crystals are colored. | Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[2] |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of spots on TLC. | The eluent system is not optimized. | - Adjust the polarity of the eluent. For this compound, a good starting point is a mixture of hexanes and ethyl acetate. Start with a low polarity (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. |
| Product is streaking on the TLC plate. | The compound is too polar for the eluent or is interacting strongly with the silica gel. | - Add a small amount of a more polar solvent (like methanol) or a tertiary amine (like triethylamine, ~1%) to the eluent system. |
| Product does not elute from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. If you are using a hexanes/ethyl acetate system, you can switch to a dichloromethane/methanol system for more polar compounds. |
| Low recovery of the product. | The product may be decomposing on the silica gel or is irreversibly adsorbed. | - Deactivate the silica gel by pre-treating it with a solution of the eluent containing 1-2% triethylamine. - Consider using a different stationary phase, such as basic alumina. |
Acid-Base Extraction Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| An emulsion forms at the interface of the organic and aqueous layers. | The two layers are not separating cleanly, often due to high concentrations of dissolved material or vigorous shaking. | - Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of Celite or glass wool. |
| Low yield of product after extraction and isolation. | Incomplete extraction from one phase to another, or incomplete back-extraction. | - Perform multiple extractions with smaller volumes of solvent rather than one large extraction. - Ensure the pH of the aqueous layer is sufficiently acidic or basic to fully protonate or deprotonate the target compound. Check with pH paper. |
| Product is contaminated with starting materials. | The pH of the washes was not optimal to separate the desired product from acidic or basic impurities. | - Repeat the washing steps, ensuring the correct pH is achieved for each wash. For example, a wash with a weak base like sodium bicarbonate will remove acidic impurities without affecting the weakly basic this compound. |
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
This protocol is adapted from a procedure for the purification of phenylhydrazine hydrochloride and is suitable for the purification of the hydrochloride salt of this compound.[2]
-
Dissolution: In a fume hood, dissolve the crude this compound hydrochloride in a minimal amount of hot water. For every 10 grams of crude material, start with approximately 60 mL of water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product), and gently boil the solution for 5-10 minutes.
-
Hot Filtration: Perform a hot filtration to remove the activated charcoal and any other insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: To the hot filtrate, add approximately one-third of its volume of concentrated hydrochloric acid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound (Free Base)
This protocol provides a general guideline for the purification of the free base form of this compound using silica gel chromatography.
-
TLC Analysis: First, determine a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent system should give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a volatile solvent like dichloromethane. Load the sample onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. If the separation is not optimal with a single solvent mixture (isocratic elution), a gradient elution can be employed, starting with a less polar mixture and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Acid-Base Extraction of this compound (Free Base)
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as diethyl ether or dichloromethane.
-
Acidic Wash (to remove basic impurities more basic than the product): If strongly basic impurities are suspected, wash the organic layer with a dilute solution of a weak acid, such as 1 M ammonium chloride. This step may be omitted if such impurities are not expected.
-
Basic Wash (to remove acidic impurities): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. Separate the aqueous layer.
-
Extraction of the Product: To the organic layer, add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to protonate the this compound, forming the water-soluble hydrochloride salt. The salt will move into the aqueous layer. Separate the layers and save the aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the product.
-
Liberation of the Free Base: Combine the acidic aqueous extracts and cool them in an ice bath. Make the solution basic by slowly adding a concentrated solution of sodium hydroxide until the pH is greater than 10 (check with pH paper). The this compound free base will precipitate out or form an oily layer.
-
Back-Extraction: Extract the liberated free base back into an organic solvent like diethyl ether or dichloromethane. Perform this extraction multiple times to ensure a good recovery.
-
Drying and Isolation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Pros | Cons | Best For |
| Recrystallization | - High throughput and scalable - Cost-effective - Can yield very pure crystalline material | - Requires the compound to be a solid - Not effective for impurities with similar solubility - Can have lower yields | Purifying large quantities of material that are already relatively pure. |
| Column Chromatography | - High resolution and separation efficiency - Can separate complex mixtures and isomers - Applicable to both solids and oils | - Can be time-consuming and labor-intensive - Requires larger volumes of solvent - Potential for product decomposition on the stationary phase | Isolating highly pure product from complex mixtures or when impurities have similar properties to the product. |
| Acid-Base Extraction | - Fast and simple for initial cleanup - Uses inexpensive reagents - Effective for separating acidic/basic compounds from neutral ones | - Not effective for separating compounds with similar pKa values - Can lead to emulsions - Requires the product to be soluble in both organic and aqueous phases (in its neutral and salt forms) | A rapid work-up step to remove acidic or basic impurities, or to isolate the basic product from neutral impurities. |
Visualizations
Experimental Workflows
Caption: Recrystallization Workflow
Caption: Column Chromatography Workflow
Caption: Acid-Base Extraction Workflow
References
Common side products in the synthesis of 1-Benzyl-1-phenylhydrazine and how to avoid them
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-1-phenylhydrazine. As a key intermediate in the development of nitrogen-containing heterocycles, pharmaceuticals, and agrochemicals, its purity is paramount.[1] This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on the identification and mitigation of side products.
Frequently Asked Questions & Troubleshooting Guides
Q1: What is the standard synthetic route for this compound, and what are its primary challenges?
The most common and direct method for synthesizing this compound is through the nucleophilic substitution reaction between phenylhydrazine and a benzylating agent, typically benzyl chloride or benzyl bromide, in the presence of a base.[1]
The primary challenges in this synthesis are:
-
Controlling Selectivity: The product, this compound, is also a nucleophile and can react further with the benzylating agent.
-
Managing Reactant Stability: Phenylhydrazine is highly susceptible to oxidation, which can lead to a complex mixture of colored impurities.
Below is a diagram illustrating the main synthetic pathway.
References
Technical Support Center: Enhancing the Storage Stability of 1-Benzyl-1-phenylhydrazine
Welcome to the dedicated technical support guide for 1-Benzyl-1-phenylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and storage of this versatile chemical intermediate. As a substituted hydrazine, this compound is susceptible to degradation, which can impact experimental reproducibility and the integrity of your research. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you maintain the stability and purity of your this compound samples.
Understanding the Instability of this compound
This compound, like many hydrazine derivatives, is prone to degradation through several pathways, primarily oxidation. The hydrazine moiety is a strong reducing agent and can be readily oxidized, especially in the presence of atmospheric oxygen.[1] This process can be catalyzed by light, heat, and trace metal impurities.[2][3] The benzyl and phenyl substituents, while influencing the compound's reactivity in synthesis, do not fully mitigate the inherent instability of the hydrazine functional group.
The primary degradation pathway is believed to be oxidation, which can lead to the formation of corresponding azo compounds, and potentially further decomposition to products like benzene, azobenzene, and biphenyl through radical intermediates.[1][4] Understanding these degradation pathways is crucial for developing effective storage and handling strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the storage and use of this compound.
Issue 1: The compound has developed a yellow or brown color.
-
Question: My previously colorless or light-yellow this compound has turned yellow/brown. What does this mean, and can I still use it?
-
Answer: A change in color is a common indicator of degradation, likely due to oxidation.[5] The colored byproducts are often a result of the formation of azo compounds and other chromophoric degradation products. While a slight color change may not significantly impact some applications, it is a clear sign of reduced purity. For sensitive applications, such as in pharmaceutical development, using a discolored reagent is not recommended as the impurities could lead to unforeseen side reactions or inaccurate results. We strongly advise re-purifying the compound or using a fresh, unopened batch.
Issue 2: Inconsistent results in reactions using stored this compound.
-
Question: I am observing lower yields and the formation of unexpected byproducts in my reactions. Could the stored this compound be the cause?
-
Answer: Yes, this is a strong possibility. The degradation of this compound reduces its effective concentration, leading to lower yields. Furthermore, the degradation products can themselves be reactive and participate in side reactions, leading to a complex and unpredictable reaction mixture. Before proceeding, it is essential to assess the purity of your stored reagent. An HPLC analysis is a reliable method to quantify the purity of this compound and detect the presence of degradation products.[6][7][8]
Issue 3: The compound appears to be degrading even when stored in the dark and at a low temperature.
-
Question: I have been storing my this compound in a refrigerator and in an amber vial, but it still seems to be degrading. What else can I do?
-
Answer: While storing in the dark and at a low temperature are crucial first steps, they may not be sufficient to prevent oxidation. This compound is also sensitive to air.[9] For long-term storage, it is imperative to store the compound under an inert atmosphere, such as nitrogen or argon. This can be achieved by using a Sure/Seal™ style bottle or by flushing the headspace of the storage vial with an inert gas before sealing.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure maximum stability?
A1: Based on the known sensitivities of hydrazines, the following storage conditions are recommended to maximize the shelf-life of this compound:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (refrigerated) | Slows down the rate of thermal decomposition. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidative degradation by excluding atmospheric oxygen.[9] |
| Light | Amber glass vial or protection from light | Minimizes light-catalyzed degradation.[5] |
| Container | Tightly sealed glass container | Prevents exposure to air and moisture. Avoids potential reactivity with certain plastics. |
While one supplier suggests a shelf life of 36 months, the specific storage conditions to achieve this are not detailed.[5] Adhering to the conditions above will provide the best chance of long-term stability.
Q2: Can I use antioxidants to improve the stability of this compound?
A2: Yes, the addition of a radical-scavenging antioxidant can be an effective strategy to inhibit oxidative degradation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for stabilizing organic compounds.[3][10] It works by intercepting free radicals that propagate the oxidation chain reaction. Other phenolic antioxidants like Vitamin E (α-tocopherol) could also be effective. However, the optimal antioxidant and its concentration would need to be determined experimentally for this compound. We provide a protocol for testing antioxidant efficacy in the "Experimental Protocols" section.
Q3: How can I assess the purity of my stored this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for determining the purity of this compound and quantifying any degradation products.[6][7][8] A reversed-phase C18 column is typically suitable. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.[11] For routine checks, Thin-Layer Chromatography (TLC) can provide a qualitative assessment of purity.
Q4: What materials should I use for handling and storing this compound?
A4: For long-term storage, glass containers are preferred. When handling, ensure that all equipment is clean and dry. For seals and septa, EPDM (Ethylene Propylene Diene Monomer) rubber is often recommended for its compatibility with hydrazine.[12] Avoid contact with incompatible materials such as copper, iron, and their alloys, as metal ions can catalyze decomposition.[2]
Visualizing Degradation and Troubleshooting
To aid in understanding the factors contributing to the degradation of this compound and the steps to mitigate them, the following workflow can be used.
Caption: A decision-making workflow for addressing and preventing the degradation of this compound.
Experimental Protocols
To empower you to proactively manage the stability of your this compound, we provide the following detailed experimental protocols.
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[13]
Objective: To identify the conditions under which this compound degrades and to generate degradation products for analytical method development.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with UV detector
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
Neutralize the solution with an equivalent amount of NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for a specified time.
-
Neutralize the solution with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Transfer a small amount of solid this compound to a glass vial and place it in an oven at a controlled temperature (e.g., 60°C, 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
Dissolve the stressed solid in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a thin layer of solid this compound or a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Caption: A schematic representation of the forced degradation study workflow.
Protocol 2: Evaluating the Efficacy of Antioxidants
This protocol provides a framework for testing the effectiveness of different antioxidants in preventing the degradation of this compound.
Objective: To determine the most effective antioxidant and its optimal concentration for stabilizing this compound.
Materials:
-
This compound
-
Antioxidants to be tested (e.g., BHT, α-tocopherol)
-
Suitable solvent (e.g., methanol, acetonitrile)
-
HPLC system with UV detector
-
Incubator or oven set to an accelerated aging temperature (e.g., 40°C)
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Prepare stock solutions of the antioxidants to be tested (e.g., 1 mg/mL BHT, 1 mg/mL α-tocopherol).
-
-
Sample Preparation:
-
Prepare a series of vials containing the this compound solution.
-
To different vials, add varying concentrations of each antioxidant (e.g., 0.01%, 0.1%, 1% w/w relative to the hydrazine).
-
Include a control sample with no antioxidant.
-
-
Accelerated Stability Study:
-
Store all vials under accelerated aging conditions (e.g., 40°C in the dark) for a set period (e.g., 1, 2, 4 weeks).
-
Ensure all vials are sealed to prevent solvent evaporation.
-
-
Analysis:
-
At each time point, withdraw an aliquot from each vial and analyze by HPLC.
-
Quantify the remaining percentage of this compound in each sample.
-
-
Evaluation:
-
Compare the degradation rate of the samples containing antioxidants to the control sample.
-
The most effective antioxidant will be the one that results in the least degradation of this compound over the study period.
-
By implementing these troubleshooting strategies and experimental protocols, you can significantly improve the stability of your this compound, leading to more reliable and reproducible research outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 5. Benzyl Phenyl Hydrazine Shelf Life: 36 Months Shelf Life: 36 Months at Best Price in Mumbai | Keminova India Chemicals Pvt. Ltd. [tradeindia.com]
- 6. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation | MDPI [mdpi.com]
- 12. marcorubber.com [marcorubber.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-Benzyl-1-phenylhydrazine
Welcome to the technical support center for synthetic methodologies involving 1-Benzyl-1-phenylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions utilizing this versatile reagent. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
This guide is structured in a question-and-answer format to directly address the common and not-so-common challenges encountered in the laboratory. We will delve into the nuances of reaction mechanisms, side-product formation, and purification strategies, with a strong emphasis on the widely used Fischer indole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Hydrazone Formation: The Critical First Step
Question 1: I am experiencing low yields during the formation of the 1-benzyl-1-phenylhydrazone intermediate. What are the likely causes and how can I improve the outcome?
Low yields in hydrazone formation are a common hurdle that can often be traced back to a few key factors. The reaction, a nucleophilic addition-elimination at the carbonyl carbon, is sensitive to reagent quality, reaction conditions, and steric effects.
Possible Causes & Solutions:
-
Purity of Starting Materials: this compound is susceptible to air oxidation, which can lead to the formation of colored impurities and reduce its reactivity. Similarly, the aldehyde or ketone should be of high purity.
-
Actionable Advice: If your this compound has a dark color (it should be a pale yellow to brown liquid), consider purification by distillation under reduced pressure. Ensure your carbonyl compound is freshly distilled or from a recently opened bottle.
-
-
Suboptimal pH: The reaction is typically acid-catalyzed. However, too strong an acid can protonate the hydrazine, rendering it non-nucleophilic, while too little acid will result in a sluggish reaction.
-
Actionable Advice: A catalytic amount of a weak acid like acetic acid is generally sufficient. A typical protocol involves dissolving the ketone and this compound in a protic solvent like ethanol or methanol and adding a few drops of glacial acetic acid.
-
-
Steric Hindrance: The bulky benzyl and phenyl groups on the nitrogen can sterically hinder the approach to the carbonyl carbon, especially with sterically demanding ketones.
-
Actionable Advice: For hindered ketones, you may need to increase the reaction time and/or temperature. Refluxing the reaction mixture for several hours is a common strategy.
-
-
Reversibility of the Reaction: Hydrazone formation is a reversible reaction. To drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction.
-
Actionable Advice: While not always necessary for simple hydrazone preparations, for challenging substrates, the use of a Dean-Stark apparatus to azeotropically remove water can significantly improve yields.
-
The Fischer Indole Synthesis: Navigating the Cyclization
The Fischer indole synthesis is the most prominent application of this compound, leading to the formation of N-benzylindoles. This acid-catalyzed intramolecular cyclization of the hydrazone intermediate is a powerful tool, but not without its challenges.
Question 2: My Fischer indole synthesis is giving a low yield of the desired 1-benzylindole. What are the most common pitfalls?
Low yields in the Fischer indole synthesis can be frustrating. The key is to understand the delicate balance of the reaction mechanism and the potential competing pathways.
Possible Causes & Solutions:
-
Purity of the Hydrazone Intermediate: Impurities in the hydrazone can inhibit the cyclization or lead to the formation of tarry byproducts.
-
Actionable Advice: It is highly recommended to purify the 1-benzyl-1-phenylhydrazone before proceeding with the cyclization. This can be achieved by recrystallization or column chromatography.
-
-
Inappropriate Acid Catalyst: The choice and amount of acid are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are effective, but the optimal choice is substrate-dependent.[1][2]
-
Actionable Advice: For a starting point, a Brønsted acid like polyphosphoric acid (PPA) or a mixture of acetic acid and a stronger acid can be effective. Lewis acids like zinc chloride are also widely used and can be milder in some cases.[3][4] It is often necessary to screen a few different acid catalysts to find the optimal one for your specific substrate.
-
-
Reaction Temperature and Time: The[2][2]-sigmatropic rearrangement, a key step in the mechanism, often requires elevated temperatures. However, excessively high temperatures can lead to decomposition and the formation of tar.
-
Actionable Advice: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Start at a moderate temperature (e.g., 80-100 °C) and gradually increase if the reaction is sluggish.
-
Question 3: I am observing a significant amount of a de-benzylated indole as a byproduct. What is causing this and how can I prevent it?
The loss of the N-benzyl group is a known and frustrating side reaction in the Fischer indole synthesis with this compound. This occurs through a competing reaction pathway under acidic conditions.
Causality of Debenzylation:
Under strong acidic conditions, the N-benzyl group can be cleaved. This is particularly problematic with substrates that require harsh conditions for the indolization to proceed. The mechanism likely involves protonation of the indole nitrogen followed by nucleophilic attack on the benzylic carbon or an elimination-addition sequence.
Strategies to Minimize Debenzylation:
-
Milder Acid Catalysis: The most effective way to prevent debenzylation is to use milder reaction conditions.
-
Actionable Advice: Opt for Lewis acids like ZnCl₂ or milder Brønsted acids over strong, non-volatile acids like sulfuric acid. Eaton's reagent (P₂O₅ in methanesulfonic acid) has also been reported to be effective in some cases.
-
-
Lower Reaction Temperatures and Shorter Reaction Times: As with many side reactions, prolonged exposure to harsh conditions increases the likelihood of debenzylation.
-
Actionable Advice: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.
-
-
Alternative Protecting Groups: If debenzylation remains a persistent issue and your synthetic strategy allows, consider using a more acid-stable N-protecting group.
Question 4: My reaction is producing a complex mixture of products, and I suspect N-N bond cleavage. How can I confirm this and what can be done to avoid it?
Cleavage of the N-N bond is another potential side reaction that can lead to a complex mixture of byproducts, including anilines and other fragmentation products.[5]
Mechanism of N-N Bond Cleavage:
Under strongly acidic conditions, the protonated ene-hydrazine intermediate can undergo heterolytic cleavage of the weak N-N bond, leading to the formation of an iminium ion and an aniline fragment. This pathway is more likely with electron-rich phenylhydrazines.
Troubleshooting N-N Bond Cleavage:
-
Milder Reaction Conditions: Similar to preventing debenzylation, using milder acids and lower temperatures can disfavor the N-N bond cleavage pathway.
-
Substrate Modification: If possible, modifying the electronic properties of the phenyl ring of the hydrazine can influence the propensity for N-N bond cleavage. Electron-withdrawing groups can strengthen the N-N bond.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-1-phenylhydrazone from Acetophenone
This protocol provides a general procedure for the synthesis of a hydrazone from an aromatic ketone.
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1.0 eq) in ethanol.
-
Add this compound (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Purification of 1-Benzyl-1-phenylhydrazones
A. Recrystallization:
Recrystallization is often an effective method for purifying solid hydrazones.
Solvent Selection:
A good solvent for recrystallization will dissolve the hydrazone when hot but not at room temperature. Common solvents to screen include ethanol, methanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexanes.[6][7]
General Procedure:
-
Dissolve the crude hydrazone in a minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
B. Column Chromatography:
For oily hydrazones or mixtures that are difficult to separate by recrystallization, column chromatography is a viable option.
Stationary Phase: Silica gel
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A good starting point is a 9:1 or 4:1 mixture of hexanes:ethyl acetate. The polarity can be gradually increased to elute the product.
Protocol 3: Fischer Indole Synthesis of 1-Benzyl-2-phenylindole
This protocol outlines the cyclization of the purified hydrazone to form the corresponding N-benzylindole.
Materials:
-
1-Benzyl-1-phenylhydrazone of acetophenone
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
Procedure (using PPA):
-
In a round-bottom flask, heat polyphosphoric acid to approximately 100 °C.
-
Carefully add the purified 1-benzyl-1-phenylhydrazone to the hot PPA with vigorous stirring.
-
Heat the mixture to 120-140 °C and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto crushed ice with stirring.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
Table 1: Troubleshooting Summary for Fischer Indole Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Impure hydrazone, incorrect acid catalyst, suboptimal temperature. | Purify hydrazone, screen different Brønsted and Lewis acids, optimize temperature by monitoring with TLC. |
| Debenzylation | Strong acidic conditions, high temperature, prolonged reaction time. | Use milder acid (e.g., ZnCl₂), lower reaction temperature, and monitor reaction closely to avoid extended reaction times. |
| N-N Bond Cleavage | Strong acidic conditions, electron-rich hydrazine. | Use milder reaction conditions. |
| Tar Formation | Excessively high temperature, strong acid. | Use lower temperature, milder acid, and consider a one-pot procedure to minimize handling of the intermediate. |
Visualizations
Fischer Indole Synthesis Workflow
Caption: A typical experimental workflow for the synthesis of 1-benzylindoles.
Troubleshooting Logic for Low Yield in Fischer Indole Synthesis
Caption: A decision tree for troubleshooting low yields in Fischer indole synthesis.
References
Technical Support Center: A Guide to the Industrial-Scale Synthesis of 1-Benzyl-1-phenylhydrazine
Welcome to the technical support center for the synthesis of 1-Benzyl-1-phenylhydrazine. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up this important chemical intermediate. As a key building block in organic synthesis, particularly for nitrogen-containing heterocycles used in pharmaceuticals and agrochemicals, a robust and scalable synthesis is paramount.[1] This document provides in-depth, field-proven insights into the common challenges and critical parameters of its industrial production, presented in a practical question-and-answer format.
Part 1: Synthesis Overview & Core Chemistry
The most prevalent and industrially viable method for synthesizing this compound is the N-alkylation of phenylhydrazine with a suitable benzylating agent, such as benzyl chloride or benzyl bromide.[1][2] The reaction is typically performed under basic conditions to neutralize the hydrogen halide byproduct, driving the reaction to completion.
The fundamental transformation is a nucleophilic substitution reaction where the nitrogen atom of phenylhydrazine attacks the electrophilic benzylic carbon of the benzyl halide. The choice of base, solvent, and temperature is critical to maximize yield and minimize the formation of byproducts, most notably the over-alkylation product, 1,2-dibenzyl-1-phenylhydrazine.
General Reaction Scheme:
Phenylhydrazine + Benzyl Halide --(Base, Solvent)--> this compound
Below is a generalized workflow for the synthesis process, from reagent preparation to final product analysis.
Caption: High-level workflow for the synthesis of this compound.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and scale-up of this compound.
Starting Materials and Reagents
Q: What are the critical quality attributes for the phenylhydrazine and benzyl chloride/bromide starting materials?
A: The purity of your starting materials is the foundation of a successful and reproducible synthesis.
-
Phenylhydrazine: It should be as pure as possible, preferably >98%. Phenylhydrazine is susceptible to air oxidation, which can lead to the formation of colored impurities and benzene. It is advisable to use freshly distilled or recently purchased material stored under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Benzyl Halide (Chloride/Bromide): The primary concern is the presence of acidic impurities (HCl or HBr) and hydrolysis products like benzyl alcohol.[1] Acidic impurities can neutralize the base, leading to incomplete reactions. Benzyl alcohol is an impurity that can be difficult to remove from the final product. Use of high-purity (>99%) benzyl halide is strongly recommended.
Q: Which base is most suitable for industrial-scale synthesis, and why?
A: The choice of base is a balance between reactivity, cost, safety, and ease of handling.
-
Inorganic Bases: For large-scale operations, inorganic bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are often preferred. They are inexpensive, readily available, and safer to handle than strong bases. Sodium bicarbonate is a mild base suitable for reactions in aqueous systems.[1]
-
Strong Bases: Stronger bases like sodium hydride (NaH) or organometallic reagents (e.g., butyllithium) can deprotonate phenylhydrazine to form a more reactive hydrazide anion.[2][4] While this can accelerate the reaction, these reagents are expensive, require strictly anhydrous conditions, and pose significant safety risks (flammability, reactivity with water), making them less ideal for typical industrial applications unless specific reaction conditions are required.[2]
Q: What are the pros and cons of using benzyl chloride versus benzyl bromide?
A: Both are effective benzylating agents, but they differ in reactivity and cost. The choice often depends on the desired reaction rate and economic considerations.
| Feature | Benzyl Chloride | Benzyl Bromide |
| Reactivity | Less reactive | More reactive (Bromide is a better leaving group) |
| Cost | Generally less expensive | Generally more expensive |
| Industrial Use | Commonly used due to lower cost.[2] | Used when higher reactivity is needed to drive the reaction under milder conditions.[1] |
| Side Reactions | Slower reaction may require higher temperatures, potentially increasing byproducts. | Faster reaction can be run at lower temperatures, potentially offering better selectivity. |
Reaction Conditions and Execution
Q: How does reaction temperature impact yield and purity?
A: Temperature control is critical. Elevated temperatures can increase the rate of the desired N-alkylation but also promote side reactions.[1]
-
Optimal Range: A temperature range of 20-50°C is generally recommended.[2] Working below 50°C helps to preserve the thermolabile N-N bond in the hydrazine molecule.[2]
-
Overheating: Temperatures above 80-100°C can lead to increased formation of the dibenzylated byproduct and potential decomposition of the product.[1] Exothermic reactions must be carefully controlled, especially during the addition of the benzyl halide.
Q: What is the ideal stoichiometric ratio of reactants? What occurs with an excess of either reactant?
A: Maintaining a stoichiometric ratio as close to 1:1 (phenylhydrazine to benzyl halide) as possible is crucial for maximizing purity.[1]
-
Excess Benzyl Halide: This is the primary cause of over-alkylation, leading to the formation of 1,2-dibenzyl-1-phenylhydrazine. This impurity can be challenging to separate from the desired product.
-
Excess Phenylhydrazine: While this can help ensure all the benzyl halide is consumed, it complicates the purification process, as the unreacted phenylhydrazine must be removed during work-up.
Q: Which solvent system is recommended for scale-up?
A: The choice of solvent depends on the base used and the desired work-up procedure.
-
Aqueous Systems: When using inorganic bases like NaHCO₃, an aqueous system is common.[1] This simplifies the work-up, as the product can be extracted with an organic solvent.
-
Aprotic Organic Solvents: Solvents like Tetrahydrofuran (THF), Toluene, or Acetonitrile are used, particularly with stronger bases that require anhydrous conditions.[2][4] These solvents must be carefully dried before use. Toluene is often favored in industrial settings due to its cost and boiling point, which facilitates removal.
Work-up and Purification
Q: What are the most common impurities and how can they be removed?
A: Understanding potential impurities is key to developing an effective purification strategy.
| Impurity | Source | Removal Strategy |
| Unreacted Phenylhydrazine | Excess starting material | Acid wash during work-up (forms a water-soluble salt), followed by distillation. |
| Unreacted Benzyl Halide | Excess starting material | Basic wash (hydrolyzes to benzyl alcohol), followed by distillation. |
| 1,2-Dibenzyl-1-phenylhydrazine | Over-alkylation (excess benzyl halide, high temp) | Fractional distillation under vacuum. Separation can be difficult due to close boiling points. |
| Benzyl Alcohol | Hydrolysis of benzyl halide | Water washes during extraction; fractional distillation. |
Q: My final product is a dark-colored oil. How can I obtain a pure, crystalline solid?
A: this compound is often isolated as an oil. For applications requiring a stable, easy-to-handle solid, conversion to its hydrochloride salt is the standard method.[1]
-
Dissolve the crude oily base in a suitable solvent (e.g., ethanol or isopropanol).
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) while stirring.
-
The hydrochloride salt will precipitate as a white solid.
-
The solid can be collected by filtration, washed with a cold solvent (like diethyl ether), and dried. Recrystallization from a solvent like ethanol/water can further improve purity.[5]
Q: What is the most effective purification method for the free base on a large scale?
A: For the free base, vacuum distillation is the most effective industrial purification method.[1] The boiling point is reported to be around 125–130°C at 1.5 Torr.[1] It is critical to ensure the material is free of acidic impurities (like residual hydrochloride), which can catalyze decomposition at elevated temperatures.[5]
Part 3: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for addressing low product yield.
Problem: Formation of significant amounts of a high-boiling point byproduct.
-
Probable Cause: This is likely the dibenzylated product, 1,2-dibenzyl-1-phenylhydrazine. It arises from using an excess of benzyl halide or running the reaction at too high a temperature.
-
Solution:
-
Stoichiometry Control: Ensure precise molar equivalence (1.0:1.0) of phenylhydrazine to benzyl halide.
-
Controlled Addition: Add the benzyl halide slowly and sub-surface to the reaction mixture to avoid localized high concentrations.
-
Temperature Management: Maintain the reaction temperature below 50°C. Ensure your cooling system can handle the exotherm of the reaction.
-
Problem: The reaction stalls and does not proceed to completion.
-
Probable Cause: Insufficient or inactive base, or poor quality reagents. The HCl or HBr generated is not being effectively neutralized, which protonates the phenylhydrazine, rendering it non-nucleophilic.
-
Solution:
-
Base Quality: Ensure your base (e.g., NaHCO₃) is dry and of good quality.
-
Stoichiometry: Use at least one full equivalent of the base. For diprotic bases like Na₂CO₃, stoichiometry must be carefully considered.
-
Reagent Purity: Test your starting materials for acidic impurities.
-
Part 4: Safety and Handling
Q: What are the primary safety hazards associated with the reagents?
A: Both phenylhydrazine and its parent compound, hydrazine, are highly hazardous. Benzyl chloride is a lachrymator and alkylating agent.
-
Hydrazine Derivatives: Hydrazines are toxic, can be absorbed through the skin, and are suspected carcinogens.[3][6] They are also corrosive and can cause severe skin and eye burns.[3] All handling must be done in a well-ventilated area, preferably a fume hood.[6]
-
Benzyl Chloride: It is a corrosive substance, a lachrymator (causes tearing), and a potential carcinogen. It should be handled with extreme care to avoid inhalation or skin contact.
-
Flammability: While aqueous hydrazine solutions are less flammable than anhydrous hydrazine, hydrazine vapors can be flammable.[3][7] Keep away from oxidizing agents and sources of ignition.[3]
Q: What Personal Protective Equipment (PPE) is mandatory?
A: A comprehensive PPE policy is non-negotiable.
-
Eye Protection: Chemical safety goggles and a full-face shield.
-
Hand Protection: Chemical-resistant gloves (butyl rubber is often recommended for hydrazines).[3]
-
Body Protection: A lab coat and a chemical-resistant apron or suit, depending on the scale.
-
Respiratory Protection: For large-scale work or in case of spills, a NIOSH-approved respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is essential.[3][8]
Q: What are the best practices for waste disposal and spill management?
A:
-
Waste: All waste containing hydrazine derivatives must be treated as hazardous waste. Neutralize acidic or basic streams before collection. Aqueous waste containing residual hydrazine can be treated with a dilute oxidizing agent like sodium hypochlorite (bleach), but this should be done cautiously and according to local regulations.[3]
-
Spills: Have spill kits readily available. For small spills, absorb the material with a non-reactive absorbent (e.g., vermiculite or sand). For larger spills, dike the area to contain the material.[3] All personnel involved in cleanup must wear appropriate PPE.
Part 5: Analytical Characterization
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used to ensure the product meets specifications.
| Technique | Purpose | Expected Results for this compound Hydrochloride |
| ¹H NMR | Structural Confirmation | Characteristic peaks should be observed, e.g., benzylic CH₂ protons around δ 4.49 ppm (in DMSO-d₆) and aromatic protons in the δ 6.93–7.26 ppm range.[1] |
| HPLC/GC | Purity Assessment | A single major peak should be observed. This is essential for quantifying purity and detecting byproducts like the dibenzylated species. |
| Melting Point | Identity and Purity | The hydrochloride salt has a reported melting point of 176°C.[1] A sharp melting point close to the literature value indicates high purity. |
| Elemental Analysis | Formula Verification | The analysis should correspond to the empirical formula C₁₃H₁₅ClN₂.[1] |
References
- 1. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 2. EP0034285B1 - Process for the preparation of 1-alkyl-1-phenyl hydrazines - Google Patents [patents.google.com]
- 3. arxada.com [arxada.com]
- 4. d-nb.info [d-nb.info]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apps.dtic.mil [apps.dtic.mil]
Methods for removing impurities from 1-Benzyl-1-phenylhydrazine reactions
This guide provides in-depth troubleshooting and purification strategies for researchers working with the synthesis of 1-benzyl-1-phenylhydrazine. The content is structured to address common experimental challenges, offering explanations for the underlying chemical principles and step-by-step protocols to achieve high purity.
Introduction: The Challenge of Purity in Hydrazine Synthesis
This compound is a key intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds.[1] Its synthesis, typically via the N-alkylation of phenylhydrazine with a benzyl halide, is straightforward in principle but often plagued by the formation of closely related impurities.[2] Achieving high purity is critical, as these impurities can interfere with subsequent reactions, complicate structural analysis, and compromise the biological activity of downstream products. This guide is designed to help you diagnose and resolve common purification hurdles.
Troubleshooting Guide: From Crude Reaction to Pure Product
This section addresses specific issues encountered during the purification of this compound in a practical, question-and-answer format.
Question 1: My crude product is a dark, oily residue that won't solidify. What are the likely contaminants and what is the first purification step?
Expert Analysis: This is a very common scenario. The oily nature and dark color point to a mixture of several components:
-
Unreacted Phenylhydrazine: Phenylhydrazine is a liquid at room temperature and is prone to air oxidation, turning yellow to red-brown.[3][4]
-
Oxidation Byproducts: Both the starting material and the product can oxidize when exposed to air, especially during workup and heating, forming highly colored azo compounds.[1]
-
Solvent Residue: Incomplete removal of the reaction solvent.
-
Over-alkylation Products: These are typically solids but can form a low-melting eutectic mixture with other impurities.
Recommended Initial Purification: Acid-Base Liquid-Liquid Extraction
This classical technique is highly effective for removing the basic unreacted phenylhydrazine from your less basic N,N-disubstituted product.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the entire crude oily residue in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate (EtOAc). Use approximately 10-20 mL of solvent per gram of crude material.
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.
-
Scientific Rationale: The unreacted phenylhydrazine (a primary amine derivative) is protonated by the acid to form a water-soluble hydrochloride salt, which partitions into the aqueous layer. The target product, this compound, is a weaker base and remains preferentially in the organic layer.
-
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (Step 2 & 3) one more time to ensure complete removal of the phenylhydrazine.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of dissolved water.
-
Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the solvent using a rotary evaporator.
The resulting material should be significantly cleaner and more likely to solidify upon standing or cooling.
Caption: Initial purification workflow using acid-base extraction.
Question 2: My TLC and/or ¹H NMR still shows impurities after extraction. How do I remove structurally similar byproducts like 1,2-dibenzyl-1-phenylhydrazine?
Expert Analysis: The most common structurally similar impurity is the over-alkylated product, where a second benzyl group attaches to the terminal nitrogen atom. This byproduct has a polarity very close to the desired product, making separation by simple extraction impossible. Two primary methods are recommended: Recrystallization and Column Chromatography.
Method 1: Purification via Recrystallization
Recrystallization is often the most efficient method for purifying multi-gram quantities of a solid product. The key is to find a solvent (or solvent pair) in which the product has high solubility when hot and low solubility when cold, while the impurities remain in solution.
Protocol: Recrystallization of this compound Free Base
-
Solvent Screening: Place a small amount of your semi-purified product in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene) and observe solubility at room temperature. Heat the soluble samples to boiling, then cool to see if crystals form. A good single solvent is one where the compound is sparingly soluble at room temperature but fully soluble at boiling. Solvent pairs (e.g., Ethanol/Water, Hexane/EtOAc) are also very effective.
-
Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (a spatula tip) to the hot solution and swirl for a few minutes.
-
Scientific Rationale: The porous structure of activated charcoal adsorbs large, flat, colored molecules like oxidation byproducts.
-
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Target Impurities | Notes |
| Ethanol or Isopropanol | General, moderately polar impurities | Often a good starting point. Product is typically less soluble in cold alcohol than over-alkylated byproducts. |
| Ethanol / Water | Polar impurities | Dissolve in hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify, then cool. |
| Hexanes / Ethyl Acetate | Non-polar and over-alkylated impurities | Dissolve in a minimal amount of hot ethyl acetate, then add hexanes until cloudy. Reheat to clarify, then cool. |
Method 2: Purification via Column Chromatography
For smaller scales or when recrystallization fails, silica gel chromatography provides excellent separation of compounds with different polarities.
Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The ideal system gives your product an Rf value of ~0.3-0.4 and good separation from impurity spots.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (wet slurry method is recommended).
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or acetone) to create a concentrated solution. Adsorb this solution onto a small amount of silica gel ("dry loading") by evaporating the solvent. Carefully add the dried silica with your sample to the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (if needed) to begin flowing the solvent through the silica.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing under UV light.
-
Combine & Concentrate: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator.
Caption: Formation of product vs. over-alkylation impurity.
Frequently Asked Questions (FAQs)
Q1: What is the best way to isolate the product from the reaction mixture initially? A common and effective strategy is to precipitate the product as its hydrochloride salt.[1][5] After the reaction, perform a basic workup to remove halide salts, then dissolve the crude organic residue in a solvent like diethyl ether. Slowly add concentrated HCl or bubble HCl gas through the solution. This compound hydrochloride is often a stable, crystalline solid that precipitates out, leaving many impurities behind in the solvent.[6][7] The collected solid can then be further purified by recrystallization.[5]
Q2: How can I minimize impurity formation during the synthesis itself?
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of phenylhydrazine relative to the benzyl halide to minimize over-alkylation.
-
Temperature Control: Maintain a controlled reaction temperature. Overheating can lead to more side reactions and decomposition.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will significantly reduce the formation of colored oxidation byproducts.
-
Purity of Starting Materials: Use freshly distilled phenylhydrazine, as older stock is often partially oxidized.[8]
Q3: What are the best analytical techniques for assessing purity?
-
Thin Layer Chromatography (TLC): Excellent for quickly checking for the presence of starting materials and byproducts.
-
¹H NMR Spectroscopy: The most powerful tool for confirming the structure and assessing the molar ratio of product to any impurities.
-
LC-MS: Useful for detecting and identifying trace impurities by their mass-to-charge ratio.
-
Melting Point: A sharp, narrow melting point range is a good indicator of high purity for the final solid product. The hydrochloride salt has a reported melting point of 196–198°C.[1]
References
- 1. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 2. EP0034285B1 - Process for the preparation of 1-alkyl-1-phenyl hydrazines - Google Patents [patents.google.com]
- 3. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 4. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-ベンジル-1-フェニルヒドラジン ヒドロクロリド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
Overcoming challenges in the characterization of 1-Benzyl-1-phenylhydrazine derivatives
Welcome to the technical support center for the characterization of 1-benzyl-1-phenylhydrazine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis, purification, and analysis.
Introduction: The Unique Challenges of this compound Derivatives
This compound and its analogs are valuable intermediates in organic synthesis, particularly for creating nitrogen-containing heterocycles with potential applications in medicinal chemistry and agrochemical development.[1] However, their characterization is often fraught with challenges stemming from the inherent reactivity of the hydrazine moiety. These molecules are susceptible to oxidation, may present difficulties in purification, and can exhibit complex behaviors in various analytical techniques. This guide provides practical, experience-driven solutions to these common hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experimental work.
Synthesis & Purification
Question 1: My synthesis of this compound results in a low yield and multiple side products. What are the likely causes and how can I optimize the reaction?
Answer: Low yields and the formation of impurities are common issues in the synthesis of this compound derivatives. The primary culprits are often over-alkylation and oxidation.
-
Over-alkylation: The nitrogen atoms of the hydrazine group can be further alkylated, leading to the formation of quaternary ammonium salts or other undesired byproducts. To mitigate this, it is crucial to maintain a strict 1:1 stoichiometric ratio of phenylhydrazine to benzyl bromide (or other benzylating agents).[1]
-
Oxidation: Hydrazines are readily oxidized, especially in the presence of air, to form azo compounds.[1][2] This can be minimized by performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Steps:
-
Control Stoichiometry: Carefully measure and add the benzylating agent dropwise to the phenylhydrazine solution to avoid localized excesses.
-
Temperature Control: Maintain the reaction at a controlled temperature, as excessive heat can promote side reactions.[1]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.
-
Purification Strategy: Post-synthesis, purification via recrystallization or distillation is recommended to remove unreacted starting materials and side products.[1] For the hydrochloride salt, recrystallization from water with the addition of hydrochloric acid can yield pure white crystals.[3]
Question 2: My purified this compound derivative degrades over time, turning yellow or brown. How can I improve its stability?
Answer: The discoloration of this compound derivatives is a classic sign of oxidation. The hydrazine moiety is susceptible to air oxidation, which can lead to the formation of colored impurities such as azo compounds.[1][4]
Stabilization Strategies:
-
Storage as a Salt: Storing the compound as its hydrochloride salt significantly enhances its stability by protonating the basic nitrogen atoms, making them less susceptible to oxidation.
-
Inert Atmosphere: Store the purified compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container.
-
Refrigeration and Light Protection: Store the compound at low temperatures (refrigerated or frozen) and in an amber-colored vial to protect it from light, which can catalyze oxidation.
-
Use of Antioxidants: For solutions, the addition of a small amount of an antioxidant can be beneficial, though this should be considered carefully as it may interfere with subsequent reactions or analyses.
Analytical Characterization
Question 3: I am struggling to obtain a clean ¹H NMR spectrum of my this compound derivative. The baseline is noisy, and I see broad peaks.
Answer: A noisy baseline and broad peaks in the ¹H NMR spectrum of a hydrazine derivative can be attributed to several factors, including the presence of paramagnetic impurities (often from oxidation) and slow chemical exchange processes.
Troubleshooting Steps:
-
Sample Purity: Ensure your sample is highly pure. Trace amounts of paramagnetic species, which can form during oxidation, can cause significant line broadening. Re-purify the sample if necessary.
-
Use of a Deuterated Acid: For the free base, adding a drop of a deuterated acid (e.g., DCl in D₂O or TFA-d) to the NMR tube can protonate the nitrogens. This can sharpen the signals of neighboring protons and improve the overall spectral quality by altering the chemical exchange rates.
-
Solvent Choice: Ensure you are using a high-quality deuterated solvent.
-
Acquisition Parameters: Increase the number of scans to improve the signal-to-noise ratio.
Question 4: My mass spectrometry results for my this compound derivative are inconsistent, with multiple peaks and poor ionization efficiency.
Answer: Hydrazine derivatives can be challenging to analyze by mass spectrometry due to their reactivity and potential for fragmentation.[5] Poor ionization efficiency is also a common issue.[6]
Troubleshooting Steps:
-
Derivatization: To improve ionization efficiency and obtain more consistent results, consider derivatizing the hydrazine moiety. Reaction with aldehydes or ketones to form stable hydrazones is a common and effective strategy.[6][7][8] For example, derivatization with p-tolualdehyde has been successfully used for HPLC-MS/MS analysis of hydrazines.[7]
-
Choice of Ionization Technique: Electrospray ionization (ESI) is often a suitable technique, but atmospheric pressure chemical ionization (APCI) may also be effective. Direct Analysis in Real Time (DART) has also been proposed as a method for detecting hydrazine derivatives.[5]
-
LC-MS Analysis: Coupling liquid chromatography with mass spectrometry (LC-MS) is highly recommended. This allows for the separation of the target compound from impurities prior to MS analysis, leading to cleaner spectra. A C18 column with gradient elution is often a good starting point.[7]
-
Tandem Mass Spectrometry (MS/MS): Use of MS/MS can aid in the structural elucidation of your derivative by analyzing its fragmentation patterns.[9]
Question 5: I am having difficulty with the chromatographic purification/analysis of my this compound derivative. I am observing peak tailing and poor resolution.
Answer: Peak tailing and poor resolution during chromatographic analysis of basic compounds like hydrazines are often due to strong interactions with the stationary phase.
Troubleshooting Steps:
-
Mobile Phase Additives: For reverse-phase HPLC, adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can protonate the basic nitrogen atoms. This reduces their interaction with residual silanol groups on the silica-based stationary phase, resulting in sharper, more symmetrical peaks.
-
Choice of Stationary Phase: Consider using a column with a phenyl-bonded stationary phase, which can provide different selectivity for aromatic compounds.[10]
-
Gas Chromatography (GC): For volatile derivatives, GC can be an option. However, derivatization is often necessary to prevent on-column degradation.[11] Derivatization with acetone to form the corresponding acetone azine is one possible approach.[12]
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
A1: While the exact chemical shifts will depend on the solvent and any substituents, typical approximate shifts for the parent compound are:
-
Aromatic protons (phenyl and benzyl groups): ~6.8-7.4 ppm
-
Methylene protons (-CH₂-): ~4.5-5.0 ppm
-
Hydrazine protons (-NH₂): These can be broad and their chemical shift is highly variable depending on the solvent, concentration, and temperature. They may exchange with protons in the solvent, making them difficult to observe.
Q2: What is the main product of the oxidation of this compound?
A2: The oxidation of this compound typically leads to the formation of the corresponding azo compound, where a nitrogen-nitrogen double bond is formed.[1][2]
Q3: Is it better to work with the free base or the hydrochloride salt of this compound?
A3: For long-term storage and improved stability, the hydrochloride salt is highly recommended.[1] The free base is more reactive and susceptible to oxidation. However, for certain reactions, the free base may be required, in which case it should be freshly prepared from the salt.[3]
Q4: What are some common impurities to look out for in a synthesis of this compound?
A4: Common impurities include unreacted phenylhydrazine, benzyl alcohol (from hydrolysis of the benzylating agent), and over-alkylated products. Oxidation products, such as the corresponding azo compound, can also be present.[1]
Experimental Protocols & Data
Protocol 1: Synthesis of this compound Hydrochloride
This protocol is a generalized procedure based on common synthetic routes.[1]
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve phenylhydrazine in a suitable solvent (e.g., ethanol or an aqueous solution of sodium bicarbonate).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of benzyl bromide dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the this compound hydrochloride.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure crystals.
Protocol 2: Derivatization for GC-MS Analysis
This protocol is adapted from general methods for hydrazine analysis.[12][13]
-
Dissolve a small amount of the this compound derivative in a suitable solvent (e.g., acetone).
-
The acetone will serve as both the solvent and the derivatizing agent, reacting with the hydrazine to form the corresponding hydrazone.
-
Allow the reaction to proceed for a few minutes at room temperature.
-
Inject an aliquot of the resulting solution directly into the GC-MS for analysis.
Data Summary
| Compound | Molecular Formula | Molecular Weight | Key Analytical Data |
| This compound | C₁₃H₁₄N₂ | 198.26 g/mol | ¹H NMR and MS data are available in public databases.[14] |
| This compound HCl | C₁₃H₁₅ClN₂ | 234.73 g/mol | IR and ¹H NMR spectra are publicly available.[15][16][17] |
Visualized Workflows
Troubleshooting Workflow for Poor Synthesis Yield
References
- 1. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 2. 1-Benzyl-2-phenylhydrazine|Research Chemical [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]
- 6. shura.shu.ac.uk [shura.shu.ac.uk]
- 7. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. sielc.com [sielc.com]
- 13. Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-Benzylphenylhydrazine | C13H14N2 | CID 69192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound HYDROCHLORIDE(5705-15-7) 1H NMR spectrum [chemicalbook.com]
- 16. This compound hydrochloride [webbook.nist.gov]
- 17. This compound HYDROCHLORIDE(5705-15-7) IR Spectrum [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of 1-Benzyl-1-phenylhydrazine and Its Therapeutic Counterparts in the Hydrazine Class
A Guide for Researchers in Medicinal Chemistry and Drug Discovery
Introduction: The Enduring Versatility of the Hydrazine Scaffold
Hydrazine derivatives, characterized by the presence of a nitrogen-nitrogen single bond, represent a cornerstone in synthetic and medicinal chemistry.[1] Their unique structural and reactive properties have led to their incorporation into a wide array of pharmaceuticals, agrochemicals, and industrial agents.[1] The nucleophilic nature of the diazine moiety makes these compounds valuable intermediates for synthesizing complex heterocyclic systems.[1] Historically, the serendipitous discovery of the mood-elevating effects of iproniazid, a hydrazine derivative developed for tuberculosis, ushered in the era of monoamine oxidase inhibitors (MAOIs) for the treatment of depression.[2] This discovery cemented the role of the hydrazine scaffold in neuropharmacology. This guide provides a detailed comparative analysis of 1-Benzyl-1-phenylhydrazine, a versatile research compound, against other notable hydrazine derivatives, with a focus on their applications as enzyme inhibitors.
Featured Compound: this compound
This compound is a disubstituted hydrazine derivative that has garnered significant interest for its potential applications in medicinal chemistry, particularly in the fields of oncology and neurodegenerative diseases.[3] Its unique structural features make it a valuable building block in organic synthesis and a candidate for drug development.[3][4]
Chemical Profile and Reactivity
With the molecular formula C13H14N2, this compound possesses both a benzyl and a phenyl group attached to the same nitrogen atom.[5] This asymmetric substitution influences its steric and electronic properties, which in turn dictate its reactivity. The hydrazine moiety is a key functional group, enabling it to participate in a variety of chemical transformations.[4] These include oxidation to form corresponding azo compounds, reduction to amines, and nucleophilic substitution reactions.[4] This reactivity makes it a key intermediate in the synthesis of nitrogen-containing heterocycles.[4]
Synthesis of this compound Hydrochloride
A common laboratory-scale synthesis involves the reaction of phenylhydrazine with benzyl bromide or benzyl chloride.[4]
Experimental Protocol: Synthesis of this compound Hydrochloride
Objective: To synthesize this compound hydrochloride via the benzylation of phenylhydrazine.
Materials:
-
Phenylhydrazine
-
Benzyl bromide (or Benzyl chloride)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
-
Reaction flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, pH meter.
Procedure:
-
In a reaction flask, dissolve phenylhydrazine in an aqueous solution of sodium bicarbonate to act as a base.
-
Slowly add a stoichiometric equivalent (1:1 molar ratio) of benzyl bromide to the stirring solution at room temperature.[4]
-
Heat the reaction mixture under reflux for 2-3 hours to ensure complete reaction. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After cooling to room temperature, extract the organic product using a suitable solvent like diethyl ether.
-
Wash the organic layer with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound base.
-
Dissolve the crude product in ethanol and slowly add concentrated hydrochloric acid until the solution is acidic to precipitate the hydrochloride salt.
-
Filter the resulting white precipitate, wash with cold ethanol, and dry under vacuum to yield this compound hydrochloride.[4]
-
Confirm the identity and purity of the compound using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.[4]
Caption: Workflow for the synthesis of this compound HCl.
Mechanism of Action and Therapeutic Potential
The biological activity of this compound stems from the reactivity of its hydrazine moiety.[4] It can form covalent bonds with carbonyl groups present in enzymes, leading to their inhibition.[4] This property is the foundation of its potential as an enzyme inhibitor. Recent research has highlighted its ability to inhibit enzymes involved in cancer cell proliferation, making it a promising candidate for anticancer drug development.[3] Additionally, its neuroprotective properties are under investigation for potential applications in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[3]
Comparative Analysis with Other Hydrazine Derivatives
While this compound is a compound of emerging interest, other hydrazine derivatives have a long history of clinical use, primarily as antidepressants. The most notable of these are the irreversible, non-selective MAO inhibitors such as phenelzine and iproniazid.[2][6]
Structural and Physicochemical Comparison
The substitution pattern on the hydrazine core significantly influences the physicochemical properties of the molecule. Increasing the organic (alkyl or aryl) content generally makes the compound more organic in character and less like the parent hydrazine molecule.[7] For instance, while hydrazine is miscible in water and insoluble in most organic solvents, substituted hydrazines show increased solubility in organic solvents.[7][8]
| Compound | Structure | Molecular Weight ( g/mol ) | Key Features |
| This compound | This compound | 198.27[5] | Asymmetrically disubstituted with bulky aryl groups. |
| Phenelzine | Phenelzine | 136.19 | A phenylethyl substituent; a classic MAOI.[2] |
| Iproniazid | Iproniazid | 179.22 | A derivative of isoniazid; the first hydrazine MAOI.[2][9] |
| Isocarboxazid | Isocarboxazid | 231.25 | Contains a benzylhydrazide core with an isoxazole ring.[9] |
Table 1: Structural and Physicochemical Comparison of Selected Hydrazine Derivatives.
Functional Comparison: Monoamine Oxidase Inhibition
The primary therapeutic action of many hydrazine-based drugs is the inhibition of monoamine oxidase (MAO). MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[10][11] There are two isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities.[10][12] Inhibition of these enzymes increases the synaptic availability of neurotransmitters, which is beneficial in treating depression and Parkinson's disease.[10][13]
Hydrazine derivatives like phenelzine and iproniazid are non-selective and irreversibly inhibit both MAO-A and MAO-B.[2][6] This non-selectivity, while effective, is also responsible for significant side effects, most notably the risk of a hypertensive crisis when tyramine-rich foods are consumed.[2]
References
- 1. psvmkendra.com [psvmkendra.com]
- 2. grokipedia.com [grokipedia.com]
- 3. News - Pharmaceutical Market Update: Innovation in Hydrazine Derivatives [xinchem.com]
- 4. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]
- 7. arc.aiaa.org [arc.aiaa.org]
- 8. Hydrazines - Wikipedia [en.wikipedia.org]
- 9. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-Benzyl-1-phenylhydrazine
Introduction
1-Benzyl-1-phenylhydrazine is a crucial chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its hydrazine moiety is highly reactive, making it a versatile building block, but also a potential source of process-related impurities and degradation products.[1] Therefore, the accurate and precise quantification of this compound is paramount for ensuring product quality, safety, and process consistency in drug development and manufacturing.
This guide provides an in-depth comparison of two distinct, validated analytical methods for the determination of this compound: a high-sensitivity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method involving pre-column derivatization, and a robust Gas Chromatography (GC) method with Flame Ionization Detection (FID) following derivatization. We will explore the causality behind the experimental choices, present detailed protocols, and compare their performance based on key validation parameters. Finally, we will discuss the critical process of cross-validation to ensure data equivalency between these orthogonal methods, a cornerstone of analytical data integrity.
Chapter 1: The Importance of Orthogonal Analytical Approaches
Relying on a single analytical method, no matter how well-validated, carries an inherent risk of unforeseen interferences or blind spots. Orthogonal methods—techniques based on different separation and/or detection principles—provide a more comprehensive understanding of a sample. For a molecule like this compound, which contains both aromatic and reactive hydrazine functionalities, comparing a liquid chromatography method (driven by partitioning) with a gas chromatography method (driven by volatility) offers a powerful strategy to confirm purity and concentration values. This guide focuses on two such methods: RP-HPLC with UV-Vis detection and GC-FID.
Chapter 2: Method 1 - High-Sensitivity RP-HPLC with Pre-Column Derivatization
Expertise & Rationale: Why Derivatization?
Direct analysis of this compound by RP-HPLC with UV detection is possible; however, two challenges often arise. First, its UV chromophore may not be strong enough for trace-level quantification, and second, its UV spectrum might overlap with other impurities or matrix components, compromising specificity.[2]
To overcome these limitations, we employ a pre-column derivatization strategy. The hydrazine moiety of the analyte reacts with an aldehyde, in this case, 2-hydroxy-1-naphthaldehyde (HNA), to form a stable hydrazone.[3][4] This serves a dual purpose:
-
Enhanced Sensitivity: The resulting hydrazone possesses a much larger conjugated π-system, significantly increasing its molar absorptivity and shifting its maximum absorption wavelength (λmax) into the visible region, where interference from common pharmaceutical matrices is minimal.[2]
-
Improved Selectivity: The derivatization reaction is highly specific to the hydrazine group, ensuring that only hydrazine-containing compounds are detected at the selected wavelength.
The workflow for this method is designed to ensure complete and reproducible derivatization prior to chromatographic analysis.
Visualization: HPLC Experimental Workflow
Caption: Workflow for RP-HPLC analysis with pre-column derivatization.
Experimental Protocol: RP-HPLC Method
1. Reagents and Materials:
-
This compound reference standard
-
2-hydroxy-1-naphthaldehyde (HNA), 98%+ purity
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Dihydrogen Phosphate (AR grade)
-
Glacial Acetic Acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Dimethyl Sulfoxide (DMSO, HPLC grade)
2. Preparation of Solutions:
-
Mobile Phase Buffer: Dissolve 1.15 g of Ammonium Dihydrogen Phosphate in 1000 mL of water. Adjust pH to 4.5 with phosphoric acid.
-
Mobile Phase: Mix the buffer and acetonitrile in a ratio of 40:60 (v/v). Filter and degas.
-
Diluent: Mix DMSO and water in a ratio of 50:50 (v/v).
-
Derivatizing Reagent (HNA Solution): Dissolve 500 mg of HNA in 100 mL of DMSO.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards ranging from 0.1 µg/mL to 10.0 µg/mL by diluting the Standard Stock Solution with the diluent.
3. Sample Preparation and Derivatization:
-
Accurately weigh approximately 100 mg of the test sample (e.g., drug substance) into a 10 mL volumetric flask.
-
Add 5 mL of diluent and sonicate to dissolve.
-
To this flask, and to separate 10 mL flasks for each calibration standard, add 1.0 mL of the HNA solution and 0.5 mL of glacial acetic acid.
-
Seal the flasks and place them in a water bath or heating block at 100°C for 20 minutes.[4]
-
Remove the flasks and allow them to cool to room temperature.
-
Dilute to the 10 mL mark with diluent and mix well.
-
Filter the solutions through a 0.45 µm syringe filter into HPLC vials.
4. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V).
-
Column Temperature: 30°C.
-
Mobile Phase: As prepared in step 2.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 420 nm.
Data Presentation: HPLC Method Validation Summary
The method was validated according to ICH Q2(R2) guidelines.[5] The results demonstrate that the method is fit for its intended purpose of quantifying trace levels of this compound.
| Validation Parameter | Acceptance Criteria | Experimental Results |
| Specificity | No interference at the retention time of the analyte derivative. | Peak purity analysis confirmed no co-eluting peaks from placebo, related substances, or degradation products. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 over the range of 0.1 - 10.0 µg/mL. |
| Range | 0.5 - 7.5 µg/mL (50% - 150% of target concentration) | Method is linear, accurate, and precise within this range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Average recovery of 99.7% for spiked samples at three concentration levels (n=3 at each level). |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision: ≤ 3.0% | Repeatability: 0.8% (n=6) Intermediate Precision: 1.5% (different day, different analyst) |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 0.1 µg/mL (%RSD at LOQ = 4.5%) |
| Robustness | %RSD ≤ 5.0% after minor changes | Method is robust to small variations in pH (±0.2), mobile phase composition (±2%), and column temperature (±2°C). |
Chapter 3: Method 2 - Robust GC-FID Analysis with Derivatization
Expertise & Rationale: The Volatility Advantage
Gas Chromatography is an excellent orthogonal technique to HPLC. Separation is based on the analyte's boiling point and interaction with the stationary phase, providing a different selectivity mechanism. However, this compound, like many hydrazines, has poor chromatographic peak shape and thermal stability due to its polar N-H bonds.
To address this, we use a simple and efficient derivatization with acetone. Acetone serves as both the solvent and the derivatizing agent, reacting with the hydrazine to form a stable, more volatile, and less polar acetone azine derivative.[6] This significantly improves peak shape, thermal stability, and reproducibility. Flame Ionization Detection (FID) is chosen for its robustness, wide linear range, and consistent response for hydrocarbons, making it a workhorse detector in quality control environments.
Visualization: GC Experimental Workflow
Caption: Workflow for GC-FID analysis with acetone derivatization.
Experimental Protocol: GC-FID Method
1. Reagents and Materials:
-
This compound reference standard
-
Acetone (GC grade, low water content)
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetone.
-
Calibration Standards: Prepare a series of calibration standards ranging from 10 µg/mL to 500 µg/mL by diluting the Standard Stock Solution with acetone.
3. Sample Preparation and Derivatization:
-
Accurately weigh approximately 100 mg of the test sample into a 10 mL volumetric flask.
-
Add acetone to volume.
-
Seal the flask and place it in a water bath or heating block at 40°C for 15 minutes to ensure complete derivatization.[6]
-
Remove the flask and allow it to cool to room temperature.
-
If the sample is not fully soluble, centrifuge or filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
4. Chromatographic Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent 6% cyanopropylphenyl phase.
-
Inlet: Split/Splitless, 220°C, Split ratio 20:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 20°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Detector: FID, 260°C.
-
Injection Volume: 1 µL.
Data Presentation: GC Method Validation Summary
The GC-FID method was validated according to ICH Q2(R2) guidelines, proving its suitability for the quantification of this compound.
| Validation Parameter | Acceptance Criteria | Experimental Results |
| Specificity | No interference at the retention time of the analyte derivative. | Chromatograms of placebo and forced degradation samples showed no interfering peaks. |
| Linearity | Correlation Coefficient (r²) ≥ 0.998 | r² = 0.9991 over the range of 10 - 500 µg/mL. |
| Range | 50 - 300 µg/mL (50% - 150% of target concentration) | Method is linear, accurate, and precise within this range. |
| Accuracy (% Recovery) | 97.0% - 103.0% | Average recovery of 100.5% for spiked samples at three concentration levels (n=3 at each level). |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 3.0% Intermediate Precision: ≤ 5.0% | Repeatability: 1.2% (n=6) Intermediate Precision: 2.8% (different day, different analyst) |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 10 µg/mL (%RSD at LOQ = 6.2%) |
| Robustness | %RSD ≤ 6.0% after minor changes | Method is robust to small variations in inlet temperature (±10°C) and carrier gas flow rate (±0.1 mL/min). |
Chapter 4: Cross-Validation of HPLC and GC Methods
Trustworthiness: The Goal of Cross-Validation
Having two validated, orthogonal methods is the first step. The second, equally critical step is to demonstrate that they produce comparable results for the same sample. This process is known as cross-validation.[5][7] It provides documented evidence that data from either method can be used interchangeably or to confirm one another, which is invaluable during manufacturing investigations or when transferring methods between laboratories.[8]
Visualization: Cross-Validation Logic
Caption: Logical workflow for cross-validating two analytical methods.
Cross-Validation Protocol
-
Sample Selection: Select one or more representative batches of the material to be tested (e.g., a drug substance batch known to contain the analyte).
-
Sample Analysis:
-
Prepare and analyze a minimum of six independent preparations of the selected batch using the validated RP-HPLC method.
-
Prepare and analyze a minimum of six independent preparations of the same batch using the validated GC-FID method.
-
-
Data Evaluation:
-
Calculate the mean, standard deviation, and %RSD for the set of results from each method.
-
Calculate the percentage difference between the mean values obtained from the two methods.
-
Data Presentation: Cross-Validation Results and Acceptance Criteria
Acceptance Criterion: The mean result from the GC method should not differ from the mean result of the HPLC method by more than 5.0%.
| Parameter | HPLC Method Results | GC Method Results |
| Number of Preparations (n) | 6 | 6 |
| Individual Results (µg/g) | 155, 152, 156, 153, 158, 154 | 159, 161, 157, 156, 160, 158 |
| Mean (µg/g) | 154.7 | 158.5 |
| Standard Deviation | 2.16 | 1.87 |
| %RSD | 1.4% | 1.2% |
| % Difference Between Means | \multicolumn{2}{c | }{((158.5 - 154.7) / 154.7) * 100 = 2.46% } |
| Conclusion | \multicolumn{2}{c | }{Pass (2.46% < 5.0%)} |
The results show excellent agreement between the two orthogonal methods, providing a high degree of confidence in the reported values for this compound content.
Conclusion
This guide has detailed two robust, orthogonal, and validated analytical methods for the quantification of this compound. The high-sensitivity RP-HPLC method is ideal for trace-level analysis and impurity profiling, while the GC-FID method offers a rugged and reliable alternative for quality control.
The successful cross-validation demonstrates that both methods produce equivalent and trustworthy data. By employing such a scientifically rigorous, multi-faceted approach, researchers, scientists, and drug development professionals can build a comprehensive and reliable analytical package, ensuring the quality and safety of their products and satisfying stringent regulatory expectations. The principles and protocols described herein serve as a self-validating system, grounding analytical data in expertise and trustworthiness.
References
- 1. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 2. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. sielc.com [sielc.com]
- 7. prepchem.com [prepchem.com]
- 8. EP0034285B1 - Process for the preparation of 1-alkyl-1-phenyl hydrazines - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Synthesis of Heterocyclic Rings Using 1-Benzyl-1-phenylhydrazine
Introduction: The Strategic Advantage of the N-Benzyl Moiety
In the vast landscape of heterocyclic chemistry, the choice of starting materials is a critical determinant of synthetic efficiency, reaction scope, and final product architecture. Among the myriad of hydrazine derivatives, 1-benzyl-1-phenylhydrazine hydrochloride stands out as a valuable and versatile building block.[1] Its unique structure, featuring both a phenyl and a benzyl group on the same nitrogen atom, offers distinct advantages over simpler analogues like phenylhydrazine. The bulky aromatic groups can introduce significant steric influence, guiding reaction pathways to favor the formation of specific, often sterically protected, heterocycles.[1]
This guide provides an in-depth comparison of the efficacy of this compound in the synthesis of key heterocyclic scaffolds, primarily focusing on indoles and pyrazoles. We will dissect the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present comparative data to inform your selection of this reagent over common alternatives.
Part 1: The Fischer Indole Synthesis - Crafting the Privileged Indole Scaffold
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains one of the most reliable methods for constructing the indole ring system.[2][3] This acid-catalyzed reaction between a phenylhydrazine derivative and an aldehyde or ketone is fundamental in the synthesis of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[2]
Mechanistic Rationale: Why this compound Excels
The accepted mechanism for the Fischer indole synthesis involves a sequence of carefully orchestrated steps: hydrazone formation, tautomerization to an enamine, a[4][4]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to yield the aromatic indole.[2][3][5]
The use of this compound introduces a critical modification to this pathway. The N-benzyl group is carried through the entire reaction sequence, ultimately yielding an N1-benzylated indole. This is a significant advantage, as it accomplishes both the indole ring formation and N-alkylation in a single synthetic operation, a strategy that can significantly shorten synthetic routes.[6] For instance, in the total synthesis of (+)-scholarisine A, this compound was reacted with a complex ketone intermediate to directly install the benzyl-protected indole core in good yield.[7]
Caption: Mechanism of the Fischer Indole Synthesis using this compound.
Experimental Protocol: Synthesis of 1-Benzyl-2,3-dimethylindole
This protocol is adapted from a one-pot, three-component procedure, highlighting the efficiency of modern variations of the Fischer indolisation.[6]
Materials:
-
Phenylhydrazine hydrochloride (1 eq.)
-
Butanone (1.05 eq.)
-
Benzyl bromide (1.05 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Hydrazone Formation & Cyclization: To a microwave vial, add phenylhydrazine hydrochloride (1 eq.) and butanone (1.05 eq.) in THF (0.3 mL).
-
Causality: The initial step is the acid-catalyzed condensation to form the hydrazone, which immediately undergoes the Fischer cyclization under heat. Using the hydrochloride salt of the hydrazine provides the necessary in-situ acid catalyst.
-
-
Seal the vial and heat in a microwave reactor at 150 °C for 10 minutes.
-
Cool the reaction mixture to room temperature.
-
N-Alkylation: In a separate flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend NaH (2.5 eq.) in anhydrous THF.
-
Carefully add the crude indole mixture from step 3 to the NaH suspension. Stir for 5 minutes at room temperature.
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the indole nitrogen, forming a highly nucleophilic indolide anion. This is a self-validating step; effervescence (hydrogen gas evolution) confirms the deprotonation.
-
-
Add benzyl bromide (1.05 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 15 minutes.
-
Work-up and Purification: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1-benzyl-2,3-dimethylindole.
Comparison with Alternatives
The primary alternative is a two-step process: performing the Fischer indole synthesis with unsubstituted phenylhydrazine, followed by a separate N-alkylation step (e.g., using NaH and benzyl bromide).[8]
| Feature | This compound Route | Phenylhydrazine + Alkylation Route |
| Step Economy | Superior (Indolization & N-benzylation in one pot)[6] | Inferior (Two distinct reaction steps)[8] |
| Reagent Handling | Uses a stable, solid hydrochloride salt. | Requires handling of phenylhydrazine (toxic liquid) and a strong base. |
| Potential Byproducts | Debenzylation can occur as a side reaction with certain substrates like 4-keto acids.[9] | Potential for C-alkylation or over-alkylation if not carefully controlled. |
| Overall Yield | Generally high, with reported yields often >75%.[6] | Can be high, but subject to yield losses over two steps. |
Part 2: Synthesis of Pyrazoles - A Versatile Five-Membered Heterocycle
Pyrazoles are another class of heterocycles with significant applications in medicinal chemistry and agrochemicals.[10] Their synthesis typically involves the condensation of a hydrazine derivative with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[10]
Mechanistic Rationale: Cyclocondensation Pathway
The reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, proceeds through a sequential condensation-cyclization mechanism.
Caption: General workflow for the synthesis of pyrazoles from this compound.
The benzyl group on the N1 nitrogen directs the regioselectivity of the cyclization and remains on the final pyrazole ring, directly yielding a 1-substituted product. This is advantageous for building molecular complexity and modulating the pharmacological properties of the final compound.
Experimental Protocol: Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole
This is a general protocol for pyrazole synthesis, adapted for use with this compound.
Materials:
-
This compound hydrochloride (1 eq.)
-
Acetylacetone (2,4-pentanedione) (1.1 eq.)
-
Ethanol or Glacial Acetic Acid
-
Sodium acetate (if using hydrochloride salt)
Procedure:
-
Reaction Setup: Dissolve this compound hydrochloride (1 eq.) and sodium acetate (1.1 eq.) in ethanol (20 mL) in a round-bottom flask.
-
Causality: If starting with the hydrochloride salt, a mild base like sodium acetate is added to liberate the free hydrazine for the initial condensation step. If using glacial acetic acid as the solvent, it can serve as both the solvent and the acid catalyst.[11]
-
-
Add acetylacetone (1.1 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution and purify the resulting crude product by either recrystallization or column chromatography to yield the pure 1-benzyl-3,5-dimethyl-1H-pyrazole.
Comparison with Alternatives
The primary alternatives involve using phenylhydrazine or methylhydrazine.
| Precursor | Key Advantage | Key Disadvantage | Typical Application |
| This compound | Introduces a bulky, UV-active N-benzyl-N-phenyl group, useful for creating sterically hindered derivatives or as a protecting group. | The bulky group may lower reaction rates compared to less hindered hydrazines.[12] | Synthesis of complex drug candidates where the benzyl group is a key pharmacophore. |
| Phenylhydrazine | Inexpensive and widely available; leads to N-phenyl pyrazoles which are a common scaffold.[10] | Requires a separate N-alkylation step if a different substituent is desired on the nitrogen. | High-volume synthesis of core pyrazole structures.[11][13] |
| Methylhydrazine | Leads to N-methyl pyrazoles, a common motif in bioactive molecules.[12] | Volatile and toxic, requiring careful handling. | When a small N-alkyl group is specifically required for biological activity. |
Part 3: Synthesis of Pyridazinones - An Emerging Heterocyclic Target
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, a scaffold found in many biologically active compounds.[14][15] Their synthesis often relies on the reaction of a hydrazine derivative with a γ-ketoacid or a 1,4-dicarbonyl compound.[15][16]
While specific examples using this compound are less common in the literature than for indoles, the general synthetic pathway is well-established and applicable. The reaction involves a double condensation to form the dihydropyridazinone ring, which can be subsequently oxidized if an aromatic pyridazine is desired.
The use of this compound in this context would be expected to produce a 2-benzyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one derivative. The bulky substituent would likely influence the conformation and biological activity of the resulting molecule, making this an interesting area for new drug discovery efforts.
Conclusion
This compound is a highly effective reagent for the synthesis of N-benzylated heterocyclic rings, particularly indoles via the Fischer synthesis. Its principal advantage lies in its ability to combine ring formation and N-benzylation into a single, efficient operation, thereby improving step economy and simplifying synthetic routes. While its steric bulk may present challenges in some reactions, it also provides an opportunity to create unique, sterically-defined molecules. Compared to unsubstituted phenylhydrazine, it offers a direct path to complex, N-substituted heterocycles that are of high value to researchers, scientists, and drug development professionals.
References
- 1. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scispace.com [scispace.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 14. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
- 16. iglobaljournal.com [iglobaljournal.com]
A Senior Application Scientist's Guide to Modern Heterocycle Synthesis: Benchmarking 1-Benzyl-1-phenylhydrazine Against Novel Reagents
For researchers, scientists, and professionals in drug development, the synthesis of nitrogen-containing heterocycles is a foundational pillar of modern medicinal chemistry. The selection of reagents for these intricate molecular constructions is a critical decision that profoundly impacts reaction efficiency, yield, and overall discovery timelines. This guide provides an in-depth, objective comparison of the performance of the traditional reagent, 1-Benzyl-1-phenylhydrazine, against a selection of novel, state-of-the-art synthetic strategies. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic routes.
Introduction: The Enduring Legacy and Evolving Landscape of Hydrazine Reagents
This compound has long been a reliable and versatile building block in the organic chemist's toolbox.[1] Its utility is primarily centered on its reactive hydrazine functional group, which serves as a key intermediate in fundamental cyclization and condensation reactions for the construction of a diverse array of nitrogen-containing heterocycles.[1] These heterocyclic motifs are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The classical applications of this compound, such as the Fischer indole synthesis and the Knorr pyrazole synthesis, have been instrumental in the development of countless bioactive molecules.
However, the landscape of synthetic organic chemistry is in a constant state of evolution. The drive for greater efficiency, improved safety profiles, and "greener" methodologies has spurred the development of novel reagents and innovative catalytic systems.[2][3][4] These modern approaches often offer advantages in terms of reaction times, yields, and substrate scope, challenging the long-standing dominance of traditional reagents. This guide will directly compare the performance of this compound in two cornerstone heterocyclic syntheses against contemporary, innovative alternatives.
Section 1: The Fischer Indole Synthesis: A Classic Revisited
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for constructing the indole nucleus, a privileged scaffold in numerous blockbuster drugs.[5] The reaction traditionally involves the acid-catalyzed reaction of a phenylhydrazine derivative with an aldehyde or ketone.[5]
Benchmark Reaction: Synthesis of 1-Benzyl-2-phenylindole
To establish a performance baseline for this compound, we will consider its reaction with acetophenone to yield 1-benzyl-2-phenylindole.
Traditional Protocol using this compound:
A common procedure involves the condensation of this compound with acetophenone to form the corresponding hydrazone, followed by acid-catalyzed cyclization.[6][7]
Experimental Protocol: Fischer Indole Synthesis with this compound
-
Step 1: Hydrazone Formation. To a solution of acetophenone (1.0 equivalent) in ethanol, add this compound (1.0 equivalent) and a catalytic amount of acetic acid. Reflux the mixture for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization. Once hydrazone formation is complete, add a strong acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). Heat the reaction mixture to 150-180°C for 2-4 hours.
-
Step 3: Work-up and Purification. Cool the reaction mixture and pour it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Performance Metrics for the Traditional Method:
| Parameter | Typical Value |
| Yield | 65-75% |
| Reaction Time | 3-6 hours |
| Catalyst | Stoichiometric or large excess of strong acid (PPA, ZnCl₂) |
| Temperature | High (150-180°C) |
Novel Alternative: Microwave-Assisted, One-Pot Fischer Indolisation–N-Alkylation
Recent advancements have focused on improving the efficiency and environmental footprint of the Fischer indole synthesis. One such innovation is the use of microwave irradiation to accelerate the reaction, often in a one-pot fashion that combines multiple steps.[8][9]
Novel Protocol:
This one-pot, three-component protocol utilizes a phenylhydrazine, a ketone, and an alkylating agent in a rapid, microwave-assisted sequence.[8]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 1-Benzyl-2,3-dimethylindole
-
Step 1: Fischer Indolisation. In a microwave tube, suspend phenylhydrazine hydrochloride (1.0 equivalent) in THF and add butanone (1.05 equivalents). Seal the tube and heat to 150°C using microwave irradiation for 10 minutes.
-
Step 2: N-Alkylation. Cool the reaction mixture to room temperature. Add sodium hydride (4 equivalents, 60% dispersion in mineral oil) and stir for 5 minutes. Add benzyl bromide (1.5 equivalents) and stir at room temperature for 10 minutes.
-
Step 3: Work-up and Purification. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Performance Metrics for the Novel Method:
| Parameter | Typical Value |
| Yield | 85-95% |
| Reaction Time | ~30 minutes |
| Catalyst | None required for cyclization; base for alkylation |
| Energy Source | Microwave Irradiation |
Comparative Analysis:
The microwave-assisted, one-pot protocol offers a significant improvement in both reaction time and yield compared to the traditional Fischer indole synthesis using this compound. The dramatic reduction in reaction time from hours to minutes, coupled with a notable increase in yield, highlights the efficiency of this modern approach. Furthermore, the one-pot nature of the reaction streamlines the synthetic workflow by eliminating the need to isolate the intermediate indole.
Caption: General workflow of the Knorr pyrazole synthesis.
Conclusion: Embracing Innovation in Heterocyclic Synthesis
While this compound remains a valuable and effective reagent for the synthesis of indoles and pyrazoles, this comparative guide demonstrates that novel reagents and methodologies can offer significant advantages in terms of efficiency, yield, and sustainability. The microwave-assisted, one-pot Fischer indole synthesis provides a compelling alternative for the rapid generation of substituted indoles. Similarly, the use of innovative catalytic systems, such as the cerium-based catalyst in the Knorr pyrazole synthesis, enables reactions to be performed under milder conditions with the potential for catalyst recycling.
For researchers at the forefront of drug discovery and development, a thorough understanding of both traditional and modern synthetic tools is paramount. The choice of reagent and methodology should be guided by a careful consideration of the specific synthetic goals, available resources, and a commitment to the principles of green and efficient chemistry. By embracing innovation, the scientific community can continue to push the boundaries of what is possible in the synthesis of complex, life-changing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
The Evolving Landscape of Drug Discovery: A Comparative Guide to the Structure-Activity Relationships of 1-Benzyl-1-phenylhydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the 1-benzyl-1-phenylhydrazine scaffold has emerged as a privileged structure, serving as a versatile template for the design of novel therapeutic agents. Its inherent chemical reactivity and structural flexibility allow for a multitude of modifications, leading to derivatives with a broad spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their performance as anticancer and antimicrobial agents, supported by experimental data.
The Hydrazine Moiety: A Double-Edged Sword of Reactivity and Therapeutic Potential
At the heart of the this compound scaffold lies the hydrazine functional group (-NH-NH2). This moiety is crucial to the biological activity of these compounds, primarily through its ability to form covalent bonds with carbonyl groups present in biological macromolecules like proteins and enzymes.[1] This interaction can lead to the inhibition of enzyme activity, a mechanism that has been exploited in the development of various therapeutic agents.[1] The reactivity of the hydrazine group, however, also necessitates careful structural modification to ensure target selectivity and minimize off-target effects.
A Comparative Analysis of Biological Activity: Unraveling the Structure-Activity Relationship
The therapeutic potential of this compound derivatives is profoundly influenced by the nature and position of substituents on both the benzyl and phenyl rings. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.
Anticancer Activity: Targeting Proliferation and Angiogenesis
Several studies have highlighted the promise of this compound derivatives as anticancer agents.[1] Their mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.[1] A notable example is the investigation of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, which have demonstrated significant cytotoxic effects against various cancer cell lines.
A key SAR observation in this class of compounds is the critical role of substitutions on the pendant aryl ring attached to the hydrazone linker. For instance, the introduction of a 4-chloro or 4-fluoro substituent on this ring significantly enhances the anticancer activity against MCF-7 breast cancer cells.
| Compound ID | Substitution on Pendant Aryl Ring | Cancer Cell Line | IC50 (µM) |
| 7a | Unsubstituted | MCF-7 | 19.53 ± 1.05 |
| 7c | 4-Fluoro | MCF-7 | 7.17 ± 0.94 |
| 7d | 4-Chloro | MCF-7 | 2.93 ± 0.47 |
| 12a | Unsubstituted | A-549 | 39.53 ± 2.02 |
| 12c | 4-Fluoro | A-549 | 27.65 ± 2.39 |
| 12d | 4-Chloro | A-549 | 13.92 ± 1.21 |
Furthermore, some of these derivatives have been shown to inhibit VEGFR-2, a key mediator of angiogenesis, suggesting a multi-targeted approach to cancer therapy.[2] For example, compound 7d not only exhibits potent cytotoxicity but also effectively inhibits VEGFR-2 with an IC50 of 0.503 µM.[2]
Quantitative Structure-Activity Relationship (QSAR) studies on related benzylidene hydrazine benzamides have further elucidated the physicochemical properties that govern their anticancer activity against human lung cancer cell line A549. The developed QSAR equation highlights the importance of parameters like Log S (solubility), rerank score (a docking-related parameter), and molar refractivity (MR) in determining the pIC50.[3]
pIC50 = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 (± 1.381)[3]
This equation serves as a valuable tool for the in silico design of new derivatives with potentially enhanced anticancer potency.[3]
Antimicrobial Activity: Combating Bacterial Resistance
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Derivatives of this compound, particularly those incorporating guanidine and aminoguanidine hydrazone moieties, have shown promising antibacterial activity.
A systematic SAR study on a series of benzyl guanidine and aminoguanidine hydrazone derivatives has revealed critical structural features for potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Key SAR Insights for Antimicrobial Activity:
-
Substitution on the Benzyloxy Ring: The nature and position of substituents on the benzyloxy ring significantly impact antimicrobial potency.
-
Electron-withdrawing groups, such as trifluoromethyl (CF3) and chloro (Cl), are generally favorable for activity.
-
The 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m emerged as one of the most potent compounds, with MIC values of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli.[4]
-
In the aminoguanidine hydrazone series, the 3-(4-trifluoromethyl)-benzyloxy derivative 10d displayed excellent potency against S. aureus (MIC 1 µg/mL).[4]
-
-
Guanidine vs. Aminoguanidine Hydrazone: Both scaffolds yield active compounds, with specific substitution patterns favoring one over the other for particular bacterial strains.
Comparative Antimicrobial Activity of this compound Derivatives
| Compound ID | R1 | R2 | R3 | R4 | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |
| 9g | H | Cl | Cl | H | 1 | 1 |
| 9m | H | Cl | CF3 | H | 0.5 | 1 |
| 9v | H | H | H | 2,3-dichloro | 0.5 | 4 |
| 10a | H | H | H | H | 4 | 4 |
| 10d | H | H | H | 4-CF3 | 1 | 16 |
| 10j | H | H | H | 3-CF3 | 4 | 4 |
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of this compound derivatives and the evaluation of their biological activity require robust and reproducible experimental protocols.
General Synthesis of this compound Hydrochloride
The parent scaffold can be synthesized by reacting benzyl chloride with phenylhydrazine in a basic medium.[1] This straightforward reaction provides a versatile starting material for further derivatization.
Step-by-Step Protocol:
-
Dissolve phenylhydrazine in a suitable organic solvent (e.g., ethanol).
-
Add a base (e.g., potassium carbonate) to the solution.
-
Slowly add benzyl chloride to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
To prepare the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution until precipitation is complete.
-
Filter and dry the resulting solid to yield this compound hydrochloride.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effect of the synthesized compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the MTT assay for determining anticancer activity.
Visualizing the Core Scaffold and Key Modifications
The versatility of the this compound scaffold allows for extensive chemical modifications to fine-tune its biological activity.
Caption: Key modification sites on the this compound scaffold.
Conclusion: A Promising Scaffold for Future Drug Development
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The wealth of SAR data available for its derivatives, particularly in the fields of oncology and infectious diseases, provides a solid foundation for the rational design of next-generation drugs with enhanced potency, selectivity, and pharmacokinetic properties. Future research should focus on exploring a wider range of substitutions, elucidating the precise molecular targets, and conducting in vivo efficacy and toxicity studies to translate the in vitro promise of these compounds into clinical reality.
References
A Comparative Guide to the Synthetic Routes of 1-Benzyl-1-phenylhydrazine Hydrochloride for the Modern Laboratory
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 1-Benzyl-1-phenylhydrazine hydrochloride is a valuable building block in organic synthesis, serving as a precursor for a variety of nitrogen-containing heterocycles with potential applications in medicinal and agricultural chemistry.[1] This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a practical analysis of each method's strengths and weaknesses to aid in selecting the most appropriate route for your research and development needs.
Introduction to Synthetic Strategies
The synthesis of 1,1-disubstituted hydrazines, such as this compound, primarily revolves around two core strategies: the formation of a new nitrogen-carbon bond at the N1 position of a hydrazine derivative (N-alkylation) or the reductive transformation of a hydrazone intermediate. This guide will focus on the two most prevalent and practical approaches for the synthesis of this compound hydrochloride:
-
Direct N-Alkylation of Phenylhydrazine: A classical and straightforward approach involving the reaction of phenylhydrazine with a benzyl halide.
-
Reductive Amination of Benzaldehyde with Phenylhydrazine: A modern and efficient one-pot method that proceeds via a hydrazone intermediate.
We will dissect each of these methodologies, providing not just the "how" but, more importantly, the "why" behind the experimental choices, grounded in mechanistic principles and practical laboratory experience.
Route 1: Direct N-Alkylation of Phenylhydrazine
This method is a direct and intuitive approach to forming the target molecule. It relies on the nucleophilic character of the nitrogen atoms in phenylhydrazine attacking the electrophilic benzylic carbon of a benzyl halide.
Reaction Scheme:
Caption: General scheme for the N-alkylation of phenylhydrazine.
Mechanistic Considerations and Causality
The N-alkylation of phenylhydrazine is a classic SN2 reaction. The choice of base is critical to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting hydrazine, rendering it non-nucleophilic. A mild base like sodium bicarbonate is often sufficient. A key challenge in this synthesis is controlling selectivity. Phenylhydrazine has two nucleophilic nitrogen atoms, and while the N1 (phenyl-substituted) nitrogen is generally more nucleophilic due to the electron-donating effect of the phenyl ring, over-alkylation to form a quaternary ammonium salt or dialkylation can occur, especially with more reactive alkylating agents or under harsh conditions.[2] Using a stoichiometric amount of the benzyl halide is crucial to minimize these side reactions.
Detailed Experimental Protocol (N-Alkylation)
The following protocol is a representative procedure for the synthesis of this compound hydrochloride via N-alkylation.
Materials:
-
Phenylhydrazine
-
Benzyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 eq.) in ethanol.
-
Add a solution of sodium bicarbonate (1.2 eq.) in water to the flask.
-
Slowly add benzyl chloride (1.0 eq.) to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil.
-
Dissolve the crude product in a minimal amount of diethyl ether and cool in an ice bath.
-
Add concentrated HCl dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Route 2: Reductive Amination of Benzaldehyde with Phenylhydrazine
Reductive amination, or more specifically in this case, reductive hydrazination, is a powerful and efficient one-pot method for forming C-N bonds. This approach involves the initial formation of a phenylhydrazone from benzaldehyde and phenylhydrazine, which is then reduced in situ to the desired 1,1-disubstituted hydrazine.
Reaction Scheme:
Caption: General scheme for the reductive amination route.
Mechanistic Considerations and Causality
This reaction proceeds in two key steps. First is the acid- or base-catalyzed condensation of benzaldehyde and phenylhydrazine to form the corresponding phenylhydrazone. The choice of catalyst for this step depends on the specific reducing agent used. The second step is the reduction of the C=N double bond of the hydrazone. The success of this one-pot reaction hinges on the chemoselectivity of the reducing agent, which must preferentially reduce the hydrazone in the presence of the starting aldehyde. Reagents like sodium cyanoborohydride (NaBH₃CN) or trichlorosilane (HSiCl₃) are well-suited for this purpose as they are less reactive towards carbonyls under neutral or mildly acidic conditions.[3] A recent method developed by Wang et al. utilizes trichlorosilane with a Lewis base catalyst, offering high yields and good functional group tolerance.[3]
Detailed Experimental Protocol (Reductive Amination)
The following protocol is adapted from the general procedure for direct reductive hydrazination reported by Wang et al. (Org. Lett. 2016, 18, 1900-1903).[3]
Materials:
-
Benzaldehyde
-
Phenylhydrazine
-
Trichlorosilane (HSiCl₃)
-
N,N-Dimethylacetamide (DMAc) or Hexamethylphosphoramide (HMPA) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add anhydrous dichloromethane (DCM).
-
Add phenylhydrazine (1.2 eq.) and the Lewis base catalyst (e.g., DMAc, 0.1 eq.) to the solvent.
-
Cool the mixture to 0 °C and add trichlorosilane (2.0 eq.) dropwise.
-
Add benzaldehyde (1.0 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
-
Form the hydrochloride salt as described in the N-alkylation protocol.
Comparative Analysis
| Feature | Route 1: Direct N-Alkylation | Route 2: Reductive Amination |
| Starting Materials | Phenylhydrazine, Benzyl Chloride/Bromide | Phenylhydrazine, Benzaldehyde |
| Key Reagents | Mild base (e.g., NaHCO₃, K₂CO₃) | Reducing agent (e.g., HSiCl₃, NaBH₃CN), Lewis base catalyst |
| Reported Yields | Variable, often moderate to good | Generally high (often >85%)[3] |
| Reaction Conditions | Typically requires heating (reflux) | Often proceeds at room temperature after initial cooling[3] |
| Selectivity Issues | Potential for over-alkylation and N1 vs. N2 alkylation | Highly selective for the 1,1-disubstituted product |
| Scalability | Can be scalable, but selectivity issues may be more pronounced on a larger scale. Optimized for industrial production.[1] | Readily scalable, with one-pot nature being advantageous. |
| Safety & Handling | Benzyl halides are lachrymatory and toxic. | Trichlorosilane is corrosive and reacts violently with water. NaBH₃CN is toxic. |
| Cost-Effectiveness | Benzyl chloride is a relatively inexpensive bulk chemical.[4][5] | Benzaldehyde is also a common and affordable starting material. The cost of the reducing agent and catalyst may be higher. |
| Atom Economy | Good, with the main byproduct being a salt. | Good, especially with HSiCl₃ where the byproducts are siloxanes. |
Conclusion and Recommendations
Both direct N-alkylation and reductive amination are viable and effective methods for the synthesis of this compound hydrochloride.
Direct N-alkylation is a classic, straightforward method that utilizes readily available and inexpensive starting materials. Its primary drawback is the potential for side reactions, which can complicate purification and lower yields if not carefully controlled. However, for its simplicity and the low cost of reagents, it remains an attractive option, particularly for smaller-scale syntheses where purification by chromatography is feasible.
Reductive amination represents a more modern and elegant approach. It is a one-pot reaction that generally offers higher yields and superior selectivity, avoiding the issue of over-alkylation. The milder reaction conditions are also a significant advantage. While the reagents, particularly the specialized reducing agents and catalysts, may be more expensive and require more careful handling, the improved efficiency and purity of the final product can often justify these considerations, especially in the context of drug discovery and development where high purity is paramount.
For researchers prioritizing high yield, purity, and selectivity, the reductive amination route is highly recommended . For those seeking a more traditional, cost-effective, and simpler setup, and where moderate yields are acceptable, direct N-alkylation remains a solid choice . The ultimate decision will depend on the specific requirements of the project, including scale, budget, and available resources.
References
- 1. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines [organic-chemistry.org]
- 4. openpr.com [openpr.com]
- 5. Benzyl Chloride: Applications, Trends & Rising Prices [pciplindia.com]
Safety Operating Guide
Navigating the Disposal of 1-Benzyl-1-phenylhydrazine: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-benzyl-1-phenylhydrazine and its hydrochloride salt, ensuring the safety of laboratory personnel and compliance with environmental regulations. Beyond a simple checklist, this document delves into the chemical principles underpinning these procedures, empowering researchers to make informed decisions.
This compound is a versatile intermediate in organic synthesis.[1] However, like other hydrazine derivatives, it presents significant health and safety hazards that demand careful management, particularly at the end of its lifecycle in the lab. The Safety Data Sheet (SDS) for N-Benzyl-N-phenylhydrazine hydrochloride explicitly states to "Dispose of contents/ container to an approved waste disposal plant"[2]. This directive underscores the need for a structured and compliant disposal pathway.
Understanding the Risks: The "Why" Behind Cautious Disposal
Hydrazine and its derivatives are classified as hazardous due to their potential toxicity, reactivity, and in some cases, carcinogenicity. Phenylhydrazine, a related compound, is known to be toxic if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects and cancer.[3] It is also very toxic to aquatic life[3]. Given these properties, improper disposal can lead to personnel exposure and environmental contamination. The primary goal of any disposal procedure is to mitigate these risks through controlled chemical neutralization or secure containment and transfer to a licensed waste management facility.
Disposal Pathways: A Two-Pronged Approach
There are two primary routes for the safe disposal of this compound: collection for off-site incineration by a licensed contractor and in-lab chemical neutralization for small quantities. The choice of method depends on the quantity of waste, available facilities, and local regulations.
Pathway 1: Collection for Professional Disposal (The Preferred Method)
For bulk quantities and routine waste streams, the most reliable and compliant method is to engage a certified hazardous waste disposal company. This approach ensures that the material is handled and transported in accordance with all federal, state, and local regulations.
Step-by-Step Protocol for Waste Collection:
-
Segregation and Storage:
-
Designate a specific, well-ventilated, and clearly labeled area for the accumulation of this compound waste.
-
Store the waste in a tightly sealed, chemically resistant container (e.g., a high-density polyethylene or glass bottle). Ensure the container is compatible with hydrazines.
-
The storage area should be away from incompatible materials such as oxidizing agents, acids, metals, and metal oxides[4].
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Documentation:
-
Maintain a log of the waste being added to the container, including the quantity and date.
-
-
Arranging Pickup:
-
Contact your institution's EHS department or a pre-approved hazardous waste contractor to schedule a pickup. Do not attempt to transport the waste off-site yourself.
-
Decision-Making Flowchart for Disposal
Caption: Decision workflow for selecting the appropriate disposal method for this compound.
Pathway 2: In-Lab Chemical Neutralization (For Small Quantities)
For small, residual amounts of this compound, chemical neutralization can be a viable option, provided your laboratory is equipped with the necessary safety features (e.g., a certified chemical fume hood) and personnel are trained in the procedure. The principle behind this method is the oxidation of the hydrazine moiety to less harmful substances, such as nitrogen gas and water.
Materials Required:
-
Sodium hypochlorite solution (household bleach, typically 5-6%) or calcium hypochlorite.
-
Stir plate and stir bar.
-
Large beaker (at least 10 times the volume of the hydrazine solution).
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, and a lab coat.
Step-by-Step Neutralization Protocol:
-
Preparation (inside a chemical fume hood):
-
Don all required PPE.
-
Place a large beaker containing a stir bar on a stir plate.
-
For each 1 gram of this compound waste, prepare at least 100 mL of a dilute aqueous solution. This dilution is crucial to control the reaction rate and temperature.
-
-
Oxidation:
-
Begin stirring the dilute hydrazine solution.
-
Slowly add the sodium hypochlorite solution dropwise. The reaction can be exothermic, so a slow addition rate is critical.
-
Continue adding the oxidizing agent until a slight excess is present (this can be tested with potassium iodide-starch paper, which will turn blue in the presence of excess hypochlorite).
-
-
Quenching and pH Adjustment:
-
After the reaction is complete (cessation of gas evolution and heat generation), allow the solution to cool to room temperature.
-
Neutralize the resulting solution with a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) to a pH between 6 and 8.
-
-
Final Disposal:
Safety and Hazard Summary
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation.[2][6] | Wear chemical-resistant gloves and a lab coat. In case of contact, wash with plenty of soap and water.[2] |
| Eye Irritation | Causes serious eye irritation.[2][6] | Wear safety goggles and a face shield. In case of contact, rinse cautiously with water for several minutes.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes.[2] |
| Environmental Hazard | Hydrazine derivatives can be toxic to aquatic life.[7][8] | Do not empty into drains without proper neutralization. Prevent release to the environment.[8] |
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards and adhering to the detailed protocols outlined in this guide, researchers can effectively manage this chemical waste stream. Prioritizing collection for professional disposal for larger quantities and employing careful, validated chemical neutralization for smaller amounts ensures a safe and compliant laboratory environment. Always consult your institution's specific EHS guidelines and the material's SDS before proceeding with any disposal method.
References
- 1. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Hydrazine (HSG 56, 1991) [inchem.org]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. 1-Benzylphenylhydrazine | C13H14N2 | CID 69192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Benzyl-1-phenylhydrazine
This document provides essential, field-proven guidance on the safe handling of 1-Benzyl-1-phenylhydrazine and its hydrochloride salt. As drug development professionals, our commitment to safety is as paramount as our scientific objectives. This guide moves beyond mere compliance, offering a framework grounded in chemical causality to ensure your team operates with the highest degree of protection. We will dissect the necessary personal protective equipment (PPE), operational protocols, and disposal plans, empowering your research with a foundation of uncompromised safety.
Hazard Assessment: Understanding the "Why"
To select the appropriate PPE, we must first understand the risks. While this compound itself is classified as a skin, eye, and respiratory irritant, its structural parentage demands a more profound respect for its potential hazards.[1][2][3] It belongs to the hydrazine family, a class of compounds notorious for severe toxicity.
Inherent Hazards of this compound:
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2]
-
Hygroscopic & Air Sensitive: The compound can absorb moisture from the air and is sensitive to oxidation, requiring careful storage and handling, often under an inert atmosphere.[2][4]
Inferred Hazards from Phenylhydrazine & Hydrazine Derivatives: The true measure of risk comes from understanding its chemical family. Phenylhydrazine and hydrazine are associated with severe, systemic health effects, and it is a cornerstone of laboratory safety to assume that derivatives may share these properties.
-
High Acute Toxicity: Phenylhydrazine is toxic if swallowed, inhaled, or absorbed through the skin.[5][6][7]
-
Carcinogenicity: Hydrazine and some of its derivatives are classified as suspected or known carcinogens and mutagens.[8][9][10] The International Agency for Research on Cancer (IARC) classifies hydrazine as a Group 2B, possible human carcinogen.[8]
-
Organ Damage: Prolonged or repeated exposure to related compounds can cause damage to the liver, kidneys, and blood cells, leading to conditions like anemia.[9][11][12]
This toxicological profile is the rationale for the stringent PPE and handling protocols that follow. We do not merely protect against irritation; we build a defense against the potential for severe, long-term health consequences.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a static choice but a dynamic risk assessment. The following table outlines the minimum required PPE for handling this compound in solid (hydrochloride salt) or liquid form.
| PPE Category | Type & Specifications | Rationale & Causality |
| Hand Protection | Double Gloving: Inner nitrile glove, outer butyl rubber or other chemically resistant glove. | The primary route of exposure for hydrazines is dermal absorption.[11] Double gloving provides redundant protection. Nitrile offers splash resistance, while butyl rubber provides superior protection against a broader range of chemicals for extended contact.[13][14] Always inspect gloves for tears before and during use.[2] |
| Eye & Face Protection | Chemical Safety Goggles (EN 166 compliant) or Safety Glasses with Side-Shields. A face shield should be worn over goggles when there is a significant splash risk. | Protects against accidental splashes of the solid or solutions, which can cause serious eye irritation.[1][2][14] |
| Skin & Body Protection | Chemical-resistant Laboratory Coat. Long-sleeved and fully buttoned. | Prevents incidental skin contact with the irritant compound.[2][3] For larger quantities or significant spill risk, a chemically resistant apron or coveralls should be considered. |
| Respiratory Protection | Not typically required for small-scale lab use when handled within a certified chemical fume hood. For large quantities, spill cleanup, or in the absence of adequate engineering controls, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor/acid gas) is mandatory.[2][15] | The primary engineering control is a fume hood to prevent inhalation of the respiratory irritant.[2][15] Respirators are a critical secondary defense if these primary controls fail or are insufficient. |
Operational Protocol: A Step-by-Step Guide
Adherence to a strict, repeatable workflow is essential for minimizing exposure.
Experimental Workflow Diagram
Caption: Step-by-step workflow for handling this compound.
Detailed Steps:
-
Preparation:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to manage vapor and dust exposure.[13][15] Ensure safety showers and eyewash stations are accessible and have been recently tested.[15]
-
Designate Area: Clearly define the handling area within the hood and cover the surface with absorbent, disposable bench paper.
-
Assemble PPE: Before handling the chemical, lay out and inspect all required PPE.
-
-
Handling:
-
Don PPE: Put on your lab coat, safety goggles, and double gloves before opening the primary container.
-
Aliquotting: When weighing the solid, do so on disposable weigh paper within the fume hood to minimize contamination of balances. Use spark-proof tools.
-
Container Management: Keep the container tightly sealed when not in use.[2] As the compound is air and moisture sensitive, consider using an inert gas like argon or nitrogen to blanket the material for storage.[2][4]
-
-
Post-Handling & Cleanup:
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), and dispose of the wipes as hazardous waste.
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. Remove the outer gloves first, followed by the lab coat, and finally the inner gloves. Dispose of all disposable PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[13]
-
Emergency & Disposal Plans
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Response:
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Control: Ensure ventilation is adequate (fume hood). Remove all ignition sources.[12]
-
Contain & Absorb: For small spills, cover with a non-combustible absorbent material like dry sand or vermiculite.[12] Sweep up carefully, avoiding dust generation, and place into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
PPE: Spill cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.
Waste Disposal:
-
Classification: All this compound waste, including contaminated consumables (gloves, paper towels, pipette tips), must be treated as hazardous waste.[5][12]
-
Containment: Collect waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.[5][12]
References
- 1. 1-Benzylphenylhydrazine | C13H14N2 | CID 69192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. chembk.com [chembk.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 1988 OSHA PEL Project - Hydrazine | NIOSH | CDC [cdc.gov]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. nj.gov [nj.gov]
- 12. nj.gov [nj.gov]
- 13. benchchem.com [benchchem.com]
- 14. hsa.ie [hsa.ie]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
